2-Nitro-4-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88323. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCWLXXZTCLGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228423 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-94-9 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 778-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-4-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITRO-4-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6Z0MKD079 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Chemical Identity and Properties
This compound is an aromatic organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a nitrile group attached to a benzene ring.[1] Its Chemical Abstracts Service (CAS) registry number is 778-94-9 .[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 778-94-9 | [2][3][4] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [2][4] |
| Molecular Weight | 216.12 g/mol | [2][3] |
| Appearance | Pale yellow to off-white crystalline solid/chunks | [1][5] |
| Melting Point | 44-47 °C | [5] |
| Boiling Point | 156-158 °C at 18 mmHg | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Solubility | Sparingly soluble in water | [1] |
| EC Number | 212-298-1 | [3] |
| MDL Number | MFCD00014684 | [3] |
Synthesis and Experimental Protocols
This compound is a synthetic compound produced through various organic chemistry methodologies.[1] The synthesis often involves multi-step processes designed for high regioselectivity and yield, typically conducted under anhydrous and inert atmospheric conditions.[1]
Method 1: From 2-Nitro-4-(trifluoromethyl)benzaldehyde
A common laboratory and potential industrial preparation involves the conversion of 2-nitro-4-(trifluoromethyl)benzaldehyde.[6]
-
Step 1: Oximation. 2-Nitro-4-(trifluoromethyl)benzaldehyde is reacted with hydroxylamine hydrochloride and an inorganic base in water to produce 2-nitro-4-(trifluoromethyl)benzaldehyde oxime.[6] The reaction is preferably carried out at a temperature between 0-20 °C.[6]
-
Step 2: Dehydration. The resulting oxime is dissolved in a solvent such as acetonitrile. Acetic anhydride and a nickel composite catalyst (compounded from nickel acetate and Raney nickel) are added, and the mixture is heated.[6] This dehydration step yields the final product, this compound.[6]
Method 2: Cyanation of Halonitrobenzenes
Another synthetic route involves the cyanation of a halo-substituted precursor.
-
Protocol: This method starts with an appropriately substituted halonitrobenzene, such as 4-chloro-3-nitrobenzotrifluoride.[7] The reaction is carried out with a cyanide source, like cuprous cyanide, in the presence of a metal bromide (e.g., lithium bromide) and a solvent like N-methyl-2-pyrrolidinone (NMP) or benzonitrile.[7] The reaction mixture is heated under a nitrogen blanket to temperatures ranging from 150-200°C.[7] This process can be hindered by low selectivity and the use of highly toxic cyanide reagents, which necessitates stringent safety protocols.[6]
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound 99 778-94-9 [sigmaaldrich.com]
- 4. 778-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
physical and chemical properties of 2-Nitro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-Nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.
Introduction
This compound is an aromatic organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a nitrile group attached to a benzene ring.[1] Its chemical formula is C₈H₃F₃N₂O₂.[1][2][3][4] This compound typically appears as a yellow crystalline solid or chunks.[1][5] The unique combination of electron-withdrawing groups makes it a versatile building block in organic synthesis, particularly for creating more complex, biologically active molecules.[6] It is primarily utilized as an intermediate in the preparation of various pharmaceuticals and agrochemicals, such as 2-nitro-4-(trifluoromethyl)benzaldehyde.[2][5][7]
Chemical Structure
The structure of this compound consists of a benzene ring substituted at position 1 with a cyano group, at position 2 with a nitro group, and at position 4 with a trifluoromethyl group.
Caption: 2D structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below. These properties are essential for handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 778-94-9 | [1][2] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][2][3] |
| Molecular Weight | 216.12 g/mol | [2][3] |
| Appearance | Yellow crystalline solid/chunks | [1][5] |
| Melting Point | 44-47 °C (lit.) | [3][5] |
| Boiling Point | 156-158 °C at 18 mmHg (lit.) | [3][5] |
| Density | 1.5604 g/cm³ (estimate) | [3][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Sparingly soluble in water.[1] Soluble in organic solvents like dichloromethane and toluene.[8] | [1][8] |
| InChI Key | BQCWLXXZTCLGSZ-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)--INVALID-LINK--[O-])C#N | [1] |
Experimental Protocols
Synthesis of this compound
A documented method for preparing this compound involves a two-step process starting from 2-nitro-4-trifluoromethylbenzaldehyde.[9]
Step 1: Synthesis of 2-Nitro-4-trifluoromethylbenzaldehyde Oxime
-
Reactants: 2-nitro-4-trifluoromethylbenzaldehyde is used as the raw material. It is reacted with hydroxylamine hydrochloride in the presence of an inorganic base.[9]
-
Solvent: The reaction is carried out in water. The preferred weight ratio of water to 2-nitro-4-trifluoromethylbenzaldehyde is 3:1.[9]
-
Stoichiometry: The molar ratio of hydroxylamine hydrochloride to 2-nitro-4-trifluoromethylbenzaldehyde is preferably 1:1.[9]
-
Conditions: The reaction is conducted at a temperature of 0-20 °C.[9]
-
Outcome: This step yields 2-nitro-4-trifluoromethylbenzaldehyde oxime.[9]
Step 2: Dehydration to this compound
-
Reactant: The 2-nitro-4-trifluoromethylbenzaldehyde oxime product from Step 1 is dissolved in acetonitrile.[9]
-
Reagents: Acetic anhydride and a nickel composite catalyst (compounded from nickel acetate and Raney nickel) are added while stirring.[9]
-
Conditions: The mixture is heated to reflux at approximately 83-85 °C and reacted for 2 hours.[9]
-
Workup:
-
After the reaction, the mixture is cooled to room temperature.[9]
-
The catalyst is recovered by filtration.[9]
-
The mother liquor is concentrated by heating to recover the solvent.[9]
-
The remaining kettle solution is rectified in a tower to obtain the final product, 2-nitro-4-trifluoromethylbenzonitrile.[9]
-
-
Yield & Purity: This process reports yields of 82-84% with a purity of over 98% (GC/MS).[9]
Caption: Synthesis workflow for this compound.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis. The electron-deficient nature of the aromatic ring, due to the nitro, trifluoromethyl, and nitrile groups, makes it susceptible to nucleophilic aromatic substitution reactions. It serves as a building block in the pharmaceutical and agrochemical sectors for producing biologically active molecules.[1][6] Its primary documented use is in the synthesis of 2-nitro-4-(trifluoromethyl)benzaldehyde.[2][7]
Safety and Handling
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Causes skin irritation and serious eye irritation.[10]
-
May cause respiratory irritation.[10]
Precautionary Measures:
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[10] An N95 dust mask is recommended.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[5][8][10]
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[10]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]
This information is intended for trained professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the latest SDS before handling this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 778-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 778-94-9[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. 错误页 [amp.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 778-94-9 [chemicalbook.com]
- 8. 5-Nitro-2-(Trifluoromethyl)Benzonitrile – Properties, Uses, Safety Data & Supplier China | CAS 65781-03-1 [nj-finechem.com]
- 9. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. aksci.com [aksci.com]
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzonitrile
This guide provides a detailed overview of the molecular structure and properties of 2-Nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its versatile reactivity makes it a valuable building block for researchers and professionals in drug development and materials science.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and for understanding its reactivity profile. The compound typically appears as a yellow crystalline solid.[1]
| Property | Value |
| Molecular Formula | C8H3F3N2O2[1][3] |
| Molecular Weight | 216.12 g/mol [2][3][4][5] |
| CAS Number | 778-94-9[1][3] |
| Melting Point | 44-47 °C[4] |
| Boiling Point | 156-158 °C at 18 mmHg[4] |
| Appearance | Yellow crystalline solid[1] |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)--INVALID-LINK--[O-])C#N[1] |
| InChI Key | BQCWLXXZTCLGSZ-UHFFFAOYSA-N[1] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a nitro group (-NO2) at position 2, a trifluoromethyl group (-CF3) at position 4, and a nitrile group (-CN) at position 1. The electron-withdrawing nature of these substituents significantly influences the chemical reactivity of the aromatic ring.
Caption: 2D structure of this compound.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound can vary, a general approach involves the nitration of 4-(trifluoromethyl)benzonitrile.
General Synthesis Protocol:
-
Reaction Setup: 4-(Trifluoromethyl)benzonitrile is dissolved in a suitable solvent, such as concentrated sulfuric acid, in a reaction vessel equipped with a stirrer and a cooling system.
-
Nitration: A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of 2-nitro-4-(trifluoromethyl)benzaldehyde.[3][6] The nitro group can be readily reduced to an amino group, which can then undergo a variety of further chemical transformations, making this compound a versatile precursor for the synthesis of pharmaceuticals and agrochemicals.[2]
References
solubility of 2-Nitro-4-(trifluoromethyl)benzonitrile in common lab solvents
An In-depth Technical Guide to the Solubility of 2-Nitro-4-(trifluoromethyl)benzonitrile in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated organic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a nitro group, a nitrile group, and a trifluoromethyl group, suggests a complex solubility profile that is critical for its use in various chemical reactions and formulations.[3] The trifluoromethyl group, in particular, can influence the steric and electronic properties of a molecule and may affect its solubility.[4]
This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility. The methodologies outlined below will enable researchers to generate reliable and reproducible solubility data in their own laboratory settings. This guide also includes a template for data presentation and a visualization of the experimental workflow.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₃N₂O₂ | [2][5] |
| Molecular Weight | 216.12 g/mol | [2] |
| Melting Point | 44-47 °C (lit.) | [3][6][7] |
| Boiling Point | 156-158 °C at 18 mmHg (lit.) | [3][6][7] |
| Appearance | Yellow crystalline chunks or solid | [3] |
| CAS Number | 778-94-9 | [2][3] |
Predicted Solubility Behavior
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8][9] The polarity of both the solute and the solvent plays a crucial role.[9] Given the presence of polar functional groups (nitro and nitrile) and a relatively nonpolar trifluoromethylbenzene core, this compound is expected to exhibit moderate to good solubility in a range of common laboratory solvents. Its solubility is likely to be higher in polar aprotic solvents and some polar protic solvents, and lower in nonpolar solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on standard laboratory techniques for solubility assessment.[8][10][11]
Materials and Equipment
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)[12][13][14]
-
Analytical balance
-
Vials or test tubes with caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Temperature-controlled water bath or heating block
-
Calibrated thermometer
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Apparatus for solvent removal (e.g., rotary evaporator or nitrogen stream)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and place it into a vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Separation of the Saturated Solution:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid aspirating any solid particles, a syringe filter can be used.
-
-
Quantification of the Dissolved Solute:
-
Transfer the known volume of the saturated solution to a pre-weighed vial.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) or by evaporation under a gentle stream of nitrogen.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
The mass of the dissolved this compound can be determined by subtracting the initial mass of the empty vial from the final mass.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of the aliquot of saturated solution in L)
-
-
-
Data Recording:
-
Record the solubility value for the specific solvent and temperature.
-
Repeat the experiment for each solvent and at different temperatures as required.
-
Data Presentation: Solubility of this compound
The following table provides a template for presenting the experimentally determined solubility data for this compound in a clear and structured format.
| Solvent | Temperature (°C) | Solubility (g/L) | Observations |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. This compound | C8H3F3N2O2 | CID 69902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 778-94-9 [chemicalbook.com]
- 7. 778-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chem.ws [chem.ws]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. calpaclab.com [calpaclab.com]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Spectroscopic Data and Experimental Protocols for 2-Nitro-4-(trifluoromethyl)benzonitrile: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside standardized experimental protocols.
Core Spectroscopic Data
The spectroscopic data presented herein has been compiled from publicly available resources and predicted based on the analysis of structurally related compounds.
Molecular and Physical Properties
| Property | Value |
| CAS Number | 778-94-9 |
| Molecular Formula | C₈H₃F₃N₂O₂ |
| Molecular Weight | 216.12 g/mol |
| Exact Mass | 216.014662 g/mol [1] |
| Melting Point | 44-47 °C |
| Boiling Point | 156-158 °C at 18 mmHg |
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is predicted to exhibit signals in the aromatic region, with chemical shifts influenced by the strong electron-withdrawing nature of the nitro, trifluoromethyl, and cyano groups. The expected chemical shifts are downfield, likely between 7.5 and 8.5 ppm.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.3 | d | ~8.0 | H-6 |
| ~8.1 | dd | ~8.0, ~1.5 | H-5 |
| ~7.9 | d | ~1.5 | H-3 |
Predictions are based on data from analogous compounds such as 4-nitrobenzonitrile and other substituted benzonitriles.[2][3]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing substituents.
| Chemical Shift (ppm) | Assignment |
| ~150 | C-NO₂ |
| ~135 (q) | C-CF₃ |
| ~134 | C-H (Ar) |
| ~131 | C-H (Ar) |
| ~125 (q) | -CF₃ |
| ~122 | C-H (Ar) |
| ~118 | C-CN |
| ~116 | -CN |
Predictions are based on data from analogous compounds like 4-nitrobenzonitrile and other benzonitrile derivatives.[2][3][4][5] The quartet (q) for the carbon attached to the CF₃ group and the CF₃ carbon itself is due to C-F coupling.
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[1] The characteristic absorption bands are predicted as follows:
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic C-H Stretch |
| 2240-2220 | C≡N Stretch (Nitrile) |
| 1600-1450 | Aromatic C=C Bending |
| 1550-1475 | Asymmetric N-O Stretch (Nitro) |
| 1350-1280 | Symmetric N-O Stretch (Nitro) |
| 1300-1100 | C-F Stretch (Trifluoromethyl) |
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion |
| 216 | [M]⁺ (Molecular Ion) |
| 186 | [M-NO]⁺ |
| 170 | [M-NO₂]⁺ |
| 147 | [M-CF₃]⁺ |
| 121 | [M-NO₂-CN]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and reference to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Fourier transform, phase correct, and reference to the solvent peak.
IR Spectroscopy
Thin Solid Film Method: [6]
-
Dissolve a small amount (a few mg) of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
Place the plate in the spectrometer and acquire the spectrum.
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Nitro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Nitro-4-(trifluoromethyl)benzonitrile. Due to the limited availability of experimentally acquired spectra for this specific compound in public literature, this guide leverages predictive models and comparative analysis of structurally related compounds to offer a robust estimation of its NMR data. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.
Predicted NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values were estimated using a combination of NMR prediction software and analysis of empirical data from analogous compounds, including 1-nitro-4-(trifluoromethyl)benzene and 2-(trifluoromethyl)benzonitrile. The predictions are for a standard solution in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 8.1 - 8.3 | d | ~1.5 |
| H-5 | 7.9 - 8.1 | dd | ~8.5, ~1.5 |
| H-6 | 7.8 - 8.0 | d | ~8.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (CN) | 114 - 116 |
| C-2 (C-NO₂) | 148 - 150 |
| C-3 | 135 - 137 |
| C-4 (C-CF₃) | 133 - 135 (q) |
| C-5 | 128 - 130 |
| C-6 | 125 - 127 |
| CF₃ | 121 - 123 (q) |
| CN | 116 - 118 |
Note: The chemical shifts for carbons attached to or near the trifluoromethyl group are expected to appear as quartets (q) due to coupling with the fluorine atoms.
Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio)
-
Pulse Angle: 30-45 degrees
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0 to 160 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (adjust for optimal signal-to-noise ratio)
-
Pulse Angle: 30 degrees
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the predicted NMR data.
An In-depth Technical Guide to the Interpretation of the Mass Spectrum of 2-Nitro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following interpretation of the mass spectrum of 2-Nitro-4-(trifluoromethyl)benzonitrile is a theoretical guide based on established principles of mass spectrometry and known fragmentation patterns of related chemical moieties. As of the date of this publication, a publicly available, experimentally-derived mass spectrum for this specific compound could not be located. This document is intended to serve as a predictive guide for researchers and scientists.
Introduction
This compound is a multifaceted organic compound featuring a nitro group, a trifluoromethyl group, and a nitrile group attached to a benzene ring. These functional groups impart unique chemical properties that are of significant interest in medicinal chemistry and materials science. Mass spectrometry, a powerful analytical technique, is indispensable for the structural elucidation and identification of such novel compounds. This guide provides a detailed theoretical interpretation of the electron ionization (EI) mass spectrum of this compound, offering insights into its expected fragmentation pathways.
Molecular Properties and Expected Molecular Ion
The fundamental properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C₈H₃F₃N₂O₂ |
| Exact Mass | 216.0147 g/mol |
| CAS Number | 778-94-9 |
Upon electron ionization, the molecule is expected to lose one electron to form the molecular ion (M⁺˙), which would be observed at a mass-to-charge ratio (m/z) of 216.
Proposed Fragmentation Pathway
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to extensive fragmentation.[1][2] The fragmentation of this compound is anticipated to be driven by the presence of its distinct functional groups. The stability of the aromatic ring will also influence the fragmentation pattern, likely resulting in a relatively abundant molecular ion peak.[2]
A proposed fragmentation pathway is outlined below. The stability of the resulting fragments, often dictated by resonance and inductive effects, will determine their relative abundance in the mass spectrum.
Tabulated Summary of Expected Ions
The following table summarizes the key ions anticipated in the mass spectrum of this compound, their proposed elemental compositions, and the neutral losses leading to their formation.
| m/z | Proposed Ion Formula | Neutral Loss | Comments |
| 216 | [C₈H₃F₃N₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 186 | [C₈H₃F₃NO]⁺˙ | NO | Loss of nitric oxide from the nitro group. |
| 170 | [C₈H₃F₃N]⁺ | NO₂ | Loss of a nitro radical, a common fragmentation for nitroaromatic compounds. |
| 147 | [C₇H₃N₂O₂]⁺ | CF₃ | Loss of a trifluoromethyl radical. |
| 143 | [C₇H₂F₃]⁺ | NO₂, HCN | Subsequent loss of hydrogen cyanide from the m/z 170 fragment. |
| 123 | [C₆H₃NO₂]⁺˙ | CF₃, CN | Loss of a cyanide radical from the m/z 147 fragment. |
| 101 | [C₇H₃N]⁺ | CF₃, NO₂ | Loss of a nitro radical from the m/z 147 fragment. |
Experimental Protocol for Mass Spectrometry
A detailed methodology for acquiring the electron ionization mass spectrum of a solid organic compound like this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.[3][4]
5.1 Sample Preparation
-
Purity Assessment: Ensure the sample is of high purity to avoid a complex spectrum with interfering peaks. Recrystallization or chromatography may be necessary.
-
Sample Dissolution: Dissolve a small amount (approximately 1 mg) of the solid compound in a suitable volatile organic solvent (e.g., methanol, acetone, or dichloromethane) to create a stock solution of about 1 mg/mL.[5]
-
Dilution: Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.[5] The optimal concentration should be determined empirically to achieve a good signal-to-noise ratio without saturating the detector.
5.2 Instrumentation and Data Acquisition
The following is a general workflow for data acquisition using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source, a common setup for such analyses. Direct infusion via a solids probe is also a viable alternative.
5.3 Instrument Parameters
The following are typical starting parameters for an EI-MS analysis.[1][6]
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 200-250 °C |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range (m/z) | 50 - 300 |
| GC Column (if applicable) | Non-polar (e.g., DB-5ms) |
| GC Inlet Temperature | 250 °C |
| Oven Program (if applicable) | Start at 50°C, ramp to 280°C at 10°C/min |
| Carrier Gas (if applicable) | Helium |
5.4 Data Processing
-
Spectrum Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.
-
Background Subtraction: If necessary, subtract the background spectrum (from the solvent or column bleed) to obtain a clean mass spectrum of the analyte.
-
Peak Identification: Identify the molecular ion peak and major fragment peaks.
-
Interpretation: Correlate the observed fragments with the proposed fragmentation pathways to confirm the structure of the compound. Comparison with spectral libraries can also be a valuable tool, although a reference spectrum for this specific compound may not be available.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the interpretation of the mass spectrum of this compound. The proposed fragmentation patterns are based on the established chemical behavior of its constituent functional groups under electron ionization conditions. Researchers analyzing this compound can use this guide to anticipate the key features of its mass spectrum and to design appropriate experimental protocols for its analysis. The provided methodologies and diagrams serve as a practical resource for scientists engaged in the structural elucidation of novel organic molecules. Experimental verification of this theoretical interpretation is highly encouraged.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Theoretical Studies on the Electronic Structure of 2-Nitro-4-(trifluoromethyl)benzonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-4-(trifluoromethyl)benzonitrile is an aromatic organic compound with significant applications in pharmaceutical and agrochemical research as a versatile intermediate in the synthesis of biologically active compounds.[1] Its utility stems from the unique electronic properties conferred by the presence of three distinct functional groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN), all attached to a benzene ring. This guide provides a comprehensive overview of the theoretical studies on the electronic structure of this molecule, offering insights into its reactivity, stability, and potential interactions. Due to the limited availability of direct theoretical studies on this compound in the current literature, this guide also draws upon established computational methodologies and data from analogous compounds to provide a predictive framework for its electronic characteristics.
Introduction
This compound, with the chemical formula C₈H₃F₃N₂O₂, is a crystalline solid at room temperature.[1] The electron-withdrawing nature of the nitro, trifluoromethyl, and nitrile groups renders the aromatic ring electron-deficient, making it susceptible to nucleophilic attack and a valuable building block in organic synthesis.[1] Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior and designing novel synthetic pathways for drug discovery and materials science.
Computational Methodologies
The electronic structure of organic molecules like this compound can be elucidated using various computational chemistry methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.
Density Functional Theory (DFT)
A common computational protocol for a molecule of this nature would involve geometry optimization and subsequent electronic property calculations using a functional such as B3LYP, paired with a suitable basis set like 6-311++G(d,p). This level of theory has been shown to provide reliable results for the geometry and vibrational frequencies of related aromatic compounds.
Experimental Protocol (Computational):
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set. This process yields the equilibrium bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These frequencies can be compared with experimental infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including molecular orbital energies (HOMO, LUMO), Mulliken charges, and the natural bond orbital (NBO) analysis.
Predicted Electronic Structure and Properties
Molecular Geometry
The benzene ring is expected to be nearly planar. The strong electron-withdrawing groups will likely influence the bond lengths within the ring, with a potential shortening of the C-C bonds adjacent to the substituents.
Table 1: Predicted Optimized Structural Parameters of this compound
| Parameter | Predicted Value Range |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.38 - 1.41 |
| C-N (nitrile) | ~1.15 |
| C-N (nitro) | ~1.48 |
| N-O (nitro) | ~1.22 |
| C-C (trifluoromethyl) | ~1.52 |
| C-F (trifluoromethyl) | ~1.34 |
| Bond Angles (°) | |
| C-C-C (aromatic) | 118 - 122 |
| C-C-CN | ~178 |
| C-C-NO₂ | ~119 |
| O-N-O | ~125 |
| C-C-CF₃ | ~120 |
| F-C-F | ~107 |
Note: These are predicted values based on typical bond lengths and angles for similar functional groups and require confirmation through specific computational studies.
Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.
-
HOMO: The HOMO is expected to be localized primarily on the benzene ring, with some contribution from the nitro group's oxygen atoms.
-
LUMO: The LUMO is anticipated to be distributed over the entire molecule, with significant contributions from the electron-withdrawing nitro and nitrile groups, indicating these are the likely sites for nucleophilic attack.
The presence of strong electron-withdrawing groups will lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap is expected to be relatively small, suggesting a molecule that is reactive and can participate in charge-transfer interactions.
Table 2: Predicted Molecular Orbital Properties of this compound
| Property | Predicted Value Range | Significance |
| HOMO Energy | Negative | Electron-donating ability |
| LUMO Energy | Negative | Electron-accepting ability |
| HOMO-LUMO Gap | Relatively small | Chemical reactivity, electronic transitions |
Mulliken Charge Distribution
The Mulliken charge analysis provides insight into the charge distribution across the molecule. The nitrogen and oxygen atoms of the nitro group and the nitrogen atom of the nitrile group are expected to carry partial negative charges, while the carbon atoms attached to these groups and the trifluoromethyl group will have partial positive charges. This charge distribution further highlights the potential sites for electrophilic and nucleophilic interactions.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a valuable experimental technique for characterizing the functional groups present in a molecule. The vibrational frequencies of this compound can be predicted computationally and compared with experimental spectra.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitrile (-C≡N) | Stretching | 2220 - 2240 |
| Nitro (-NO₂) | Asymmetric Stretching | 1520 - 1560 |
| Nitro (-NO₂) | Symmetric Stretching | 1345 - 1385 |
| Trifluoromethyl (-CF₃) | Stretching | 1100 - 1250 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
Logical Workflow for Theoretical Analysis
The process of theoretically studying the electronic structure of a molecule like this compound follows a logical progression from defining the structure to analyzing its detailed electronic properties.
Caption: A logical workflow for the theoretical analysis of molecular electronic structure.
Conclusion
While direct and detailed theoretical studies on the electronic structure of this compound are not extensively reported in the current scientific literature, established computational chemistry protocols provide a robust framework for predicting its properties. The presence of multiple strong electron-withdrawing groups dictates its electronic landscape, leading to an electron-deficient aromatic system with distinct regions of positive and negative electrostatic potential. These features are key to its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Further dedicated computational and experimental studies are warranted to fully elucidate the intricate details of its electronic structure and reactivity, which will undoubtedly aid in the rational design of new molecules with desired biological or material properties.
References
An In-depth Technical Guide to the Historical Synthesis Methods of 2-Nitro-4-(trifluoromethyl)benzonitrile
This technical guide provides a comprehensive overview of the historical and contemporary synthesis methods for 2-Nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the fine chemical and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.
Introduction
This compound is a crucial building block in the synthesis of various complex organic molecules. Its unique substitution pattern, featuring a nitro group, a cyano group, and a trifluoromethyl group, makes it a versatile precursor for a range of chemical transformations. This guide explores the primary synthetic routes developed for its preparation, with a focus on reaction efficiency, reagent accessibility, and scalability.
Synthesis from 2-Nitro-4-(trifluoromethyl)benzaldehyde
A well-documented and widely practiced method for the synthesis of this compound involves a two-step process starting from 2-Nitro-4-(trifluoromethyl)benzaldehyde. This pathway first converts the aldehyde to an oxime, which is subsequently dehydrated to yield the desired nitrile.
The following table summarizes the quantitative data for the two-step synthesis from 2-Nitro-4-(trifluoromethyl)benzaldehyde, as reported in the literature.
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Oximation | 2-Nitro-4-(trifluoromethyl)benzaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide | - | Water | 8-20 | - | 88-92 | - | [1][2] |
| 2. Dehydration | 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime, Acetic anhydride | Nickel composite catalyst (Nickel acetate and Raney nickel) | Acetonitrile | 83-85 | 2 | 84 | 98.5 | [1][2] |
Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime [1][2]
-
To a reaction kettle, add 4.4 kg of 2-Nitro-4-(trifluoromethyl)benzaldehyde and 13 kg of water.
-
Add 1.4 kg of hydroxylamine hydrochloride to the mixture and begin stirring.
-
Slowly add 3.2 kg of a 50% sodium hydroxide solution dropwise, maintaining the reaction temperature between 8-20 °C.
-
After the reaction is complete, neutralize the mixture to a pH of 7 with hydrochloric acid.
-
Extract the product three times with diethyl ether.
-
Concentrate the combined ether extracts to obtain 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime.
-
Dry the solid product to yield approximately 4.1 kg (88% yield).
Step 2: Synthesis of this compound [1]
-
Dissolve 4 kg of the dried 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime in 12 kg of acetonitrile.
-
While stirring, add 4 kg of acetic anhydride.
-
Add 0.8 kg of a compounded nickel catalyst (prepared from nickel acetate and Raney nickel).
-
Heat the mixture to reflux at 83 °C and maintain for 2 hours.
-
After the reaction, cool the mixture to room temperature and filter to recover the catalyst.
-
The filtrate (mother liquor) is then concentrated by heating to recover the solvent.
-
The remaining liquid is purified by distillation to obtain 3.1 kg of this compound (84% yield) with a purity of 98.5% (GC/MS). The melting point of the product is 42-44 °C.
Caption: Synthesis of this compound from its corresponding aldehyde.
Nucleophilic Aromatic Substitution
Another synthetic approach involves the nucleophilic substitution of a halogen atom on a substituted benzene ring with a cyanide group. This method is advantageous when the corresponding halo-aromatic compound is readily available.
The synthesis of this compound can be achieved through the nucleophilic substitution reaction of 2-nitro-4-trifluoromethyl halobenzene with a cyanide source, such as potassium cyanide, in the presence of a catalyst.[2] A specific example involves the use of 3-nitro-4-chlorobenzotrifluoride as the starting material, which reacts with a cyanating reagent in the presence of a metal bromide and cuprous cyanide.[3]
Caption: Nucleophilic substitution route to this compound.
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl amines via diazonium salt intermediates.[4][5][6] While a specific protocol for the synthesis of this compound using this method is not detailed in the provided search results, a general workflow can be proposed based on established Sandmeyer reaction principles.
-
Diazotization: 2-Amino-5-(trifluoromethyl)nitrobenzene would be treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation: The cold solution of the diazonium salt would then be added to a solution of a cyanide source, typically copper(I) cyanide, to facilitate the substitution of the diazonium group with a nitrile group, yielding this compound.
Caption: Proposed Sandmeyer reaction pathway for this compound.
Conclusion
The synthesis of this compound can be accomplished through several distinct chemical routes. The two-step conversion from 2-Nitro-4-(trifluoromethyl)benzaldehyde is a well-established method with detailed protocols and high reported yields. Nucleophilic aromatic substitution offers a direct approach if the appropriate halogenated precursor is available. The Sandmeyer reaction presents a classic and viable, though less specifically documented, alternative. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the manufacturing facility. Further research and process optimization may yet yield even more efficient and sustainable methods for the production of this important chemical intermediate.
References
- 1. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. The preparation method of 2-nitro-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106631886B - The preparation method of 2- nitro-4-trifluoromethyl Benzonitriles - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Fundamental Reactivity of 2-Nitro-4-(trifluoromethyl)benzonitrile
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Nitro-4-(trifluoromethyl)benzonitrile (CAS No. 778-94-9) is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical behavior is dictated by the unique electronic landscape of its substituted benzene ring. The presence of two powerful electron-withdrawing groups—a nitro group (-NO₂) at the 2-position and a trifluoromethyl group (-CF₃) at the 4-position—renders the aromatic system highly electron-deficient. This guide elucidates the core reactivity principles of this compound, focusing on its propensity to undergo nucleophilic aromatic substitution (SNAr), reduction of the nitro moiety, and hydrolysis of the nitrile function. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical synthesis and drug development.
Core Reactivity Principles
The fundamental reactivity of this compound stems from the synergistic electron-withdrawing effects of its substituents. The nitro and trifluoromethyl groups significantly reduce the electron density of the aromatic ring, making it a strong electrophile.[2][3][4] This pronounced electrophilicity is the driving force behind its primary reaction pathway: nucleophilic aromatic substitution (SNAr).
The key reactive sites and transformations are:
-
The Aromatic Ring: Highly activated towards attack by nucleophiles.
-
The Nitro Group: Can act as a leaving group in SNAr reactions or be reduced to a primary amine.
-
The Nitrile Group: Susceptible to hydrolysis under acidic or basic conditions to yield an amide or a carboxylic acid.[5]
Key Reaction Classes
Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction class for this molecule is the SNAr mechanism. The electron-poor aromatic ring is readily attacked by a wide range of nucleophiles.[3] The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The strong electron-withdrawing groups are crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction.[3][6] In many cases, the nitro group at the C-2 position serves as the leaving group.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Table 1: Examples of SNAr Reactions (Note: Specific yield data for this exact substrate can be sparse in public literature; the following represents typical transformations for highly activated nitroaromatics.)
| Nucleophile (Nu⁻) | Product Type | Typical Conditions | Expected Yield |
| R-O⁻ (Alkoxide) | 2-Alkoxy-4-(trifluoromethyl)benzonitrile | ROH, NaH or KOH, Room Temp to 80°C | High |
| R-S⁻ (Thiolate) | 2-(Alkylthio)-4-(trifluoromethyl)benzonitrile | RSH, K₂CO₃ or NaH, DMF, Room Temp | High |
| R₂NH (Amine) | 2-(Dialkylamino)-4-(trifluoromethyl)benzonitrile | Neat amine or in DMSO/DMF, 80-120°C | Moderate to High |
| N₃⁻ (Azide) | 2-Azido-4-(trifluoromethyl)benzonitrile | NaN₃, DMSO or DMF, 80-100°C | Moderate |
| F⁻ (Fluoride) | 2-Fluoro-4-(trifluoromethyl)benzonitrile | KF, Phase-transfer catalyst (e.g., TMAF), High Temp | Moderate |
Experimental Protocol: Synthesis of 2-Amino-5-nitro-4-(trifluoromethyl)benzonitrile (SNAr with Ammonia) (Conceptual protocol based on analogous reactions)
-
Reaction Setup: To a sealed pressure vessel, add this compound (1.0 eq).
-
Reagent Addition: Add a solution of ammonia in methanol (7N, 10.0 eq) or aqueous ammonia (28%, 10.0 eq) and dimethyl sulfoxide (DMSO) as a co-solvent.
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-120°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully vent the vessel in a fume hood. Pour the mixture into ice-water.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a minimal amount of cold methanol to remove impurities. If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure 2-amino-5-nitro-4-(trifluoromethyl)benzonitrile.
Reduction of the Nitro Group
The selective reduction of the nitro group to a primary amine is a critical transformation, yielding 2-Amino-4-(trifluoromethyl)benzonitrile, a valuable building block. Care must be taken to choose reducing agents that do not affect the nitrile or trifluoromethyl groups.[7]
Caption: Workflow for the reduction of the nitro group.
Table 2: Comparative Data for Nitro Group Reduction
| Reducing Agent / Method | Solvent | Conditions | Yield | Reference / Notes |
| SnCl₂·2H₂O | Ethanol or EtOAc | Reflux, 2-6 h | >90% | A classic, reliable method for selective reduction.[8] |
| Fe / NH₄Cl or HCl (cat.) | Ethanol / Water | Reflux, 1-4 h | >85% | Cost-effective and common industrial method.[7] |
| H₂ / Pd/C (10%) | Methanol or Ethanol | 1-4 atm H₂, Room Temp | >95% | Clean method, but requires hydrogenation equipment.[7] |
| Electrochemical Reduction | H₂O / MeOH, H₂SO₄ | Flow electrolyzer | ~85% | A green chemistry approach.[9] |
Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution in portions. The reaction is exothermic.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction by TLC until completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of ice.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-Amino-4-(trifluoromethyl)benzonitrile can be further purified by column chromatography or recrystallization.
Hydrolysis of the Nitrile Group
The cyano group can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. A patent has detailed the selective hydrolysis to the intermediate amide, 2-nitro-4-(trifluoromethyl)benzamide, under controlled basic conditions.[5] Further hydrolysis under more stringent acidic or basic conditions yields the corresponding carboxylic acid.
Caption: Reaction pathway for the hydrolysis of the nitrile group.
Table 3: Quantitative Data for Base-Catalyzed Hydrolysis to Amide [5]
| Base | Molar Eq. of Base | Water (L/kg substrate) | Temperature (°C) | HPLC Purity of Amide |
| NaOH | 4.0 eq | 25 L/kg | 60°C | 39% |
| NaOH | 1.5 eq | 10 L/kg | 50°C | 99% |
| KOH | 1.5 eq | 10 L/kg | 60°C | 99% |
Data extracted from patent CN108191667B, highlighting optimized conditions in bold.
Experimental Protocol: Base-Catalyzed Hydrolysis to 2-Nitro-4-(trifluoromethyl)benzamide [5]
-
Reaction Setup: To a reaction flask, add this compound (1.0 eq, e.g., 1g).
-
Reagent Addition: Add water (10 mL) and sodium hydroxide (1.5 eq, e.g., 0.28g) or potassium hydroxide (1.5 eq, e.g., 0.39g).
-
Reaction Conditions: Heat the mixture with stirring. If using NaOH, maintain the temperature at 45-55°C. If using KOH, maintain the temperature at 55-65°C.
-
Monitoring: Monitor the reaction via HPLC until the starting material is completely consumed.
-
Isolation: Upon completion, cool the reaction mixture. The product, 2-nitro-4-(trifluoromethyl)benzamide, will precipitate.
-
Purification: Collect the solid product by filtration and wash with cold water to afford the high-purity amide.
Conclusion
This compound is a highly versatile chemical intermediate whose reactivity is dominated by the powerful electron-withdrawing nature of its substituents. A thorough understanding of its three primary reaction modes—nucleophilic aromatic substitution, nitro group reduction, and nitrile hydrolysis—allows chemists to strategically employ this molecule in the synthesis of a diverse range of complex, high-value compounds. The protocols and data presented in this guide serve as a foundational resource for the effective and efficient utilization of this important building block in research and development.
References
- 1. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. Buy this compound (EVT-460131) | 778-94-9 [evitachem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile from 2-nitro-4-trifluoromethylbenzaldehyde
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile from 2-nitro-4-trifluoromethylbenzaldehyde. The described method is a robust two-step process involving the formation of an intermediate oxime, followed by dehydration to yield the final nitrile product. This protocol is designed to be a valuable resource for professionals in organic synthesis and drug development, offering detailed experimental procedures, data presentation, and workflow visualization.
Introduction
The conversion of aldehydes to nitriles is a fundamental transformation in organic chemistry, providing access to a versatile functional group that is a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Nitriles can be readily converted into other important functional groups such as amines, carboxylic acids, and ketones. The synthesis of this compound is of particular interest as this compound serves as a valuable intermediate in the preparation of various biologically active molecules. The presented two-step method, proceeding through an aldoxime intermediate, offers a reliable and scalable route to this important compound.[2][3]
The overall transformation can be summarized as follows:
Step 1: Oxime Formation 2-nitro-4-trifluoromethylbenzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form 2-nitro-4-trifluoromethylbenzaldehyde oxime.[4]
Step 2: Dehydration The isolated oxime is then dehydrated using a suitable reagent, such as acetic anhydride, to yield this compound.[2][3]
Reaction Mechanism
The synthesis proceeds through two distinct mechanistic stages:
-
Oxime Formation: The reaction is initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. This is typically carried out in a weakly acidic or basic medium.[5] The subsequent proton transfer and elimination of a water molecule result in the formation of the C=N double bond of the oxime.[2][6]
-
Dehydration of the Oxime: The aldoxime is converted to the nitrile via an elimination reaction. When using acetic anhydride, the hydroxyl group of the oxime is acetylated, creating a good leaving group. A subsequent base-assisted elimination of acetic acid leads to the formation of the carbon-nitrogen triple bond of the nitrile.[7][8]
Experimental Protocols
Step 1: Synthesis of 2-nitro-4-trifluoromethylbenzaldehyde oxime
Materials:
-
2-nitro-4-trifluoromethylbenzaldehyde
-
Hydroxylamine hydrochloride
-
50% Sodium hydroxide solution
-
Water
-
Hydrochloric acid
-
Diethyl ether
-
Reaction kettle or round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
To a reaction kettle, add 219 g of 2-nitro-4-trifluoromethylbenzaldehyde and 657 g of water.
-
Begin stirring the mixture and add 69 g of hydroxylamine hydrochloride.
-
Cool the reaction mixture to 10-20°C.
-
Slowly add 160 g of 50% sodium hydroxide solution dropwise, maintaining the temperature between 10-20°C.
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture to a pH of 7 with hydrochloric acid.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and concentrate using a rotary evaporator to obtain the crude 2-nitro-4-trifluoromethylbenzaldehyde oxime as a solid.
-
Dry the solid to a constant weight. The expected yield is approximately 215 g (92%).[2]
Step 2: Synthesis of this compound
Materials:
-
2-nitro-4-trifluoromethylbenzaldehyde oxime (from Step 1)
-
Acetonitrile
-
Acetic anhydride
-
Nickel composite catalyst (compounded from nickel acetate and Raney nickel)[2][3]
-
Reaction flask with reflux condenser
-
Heating mantle with stirring
-
Filtration apparatus
-
Distillation apparatus
Procedure: [2]
-
In a reaction flask, dissolve 260 g of dry 2-nitro-4-trifluoromethylbenzaldehyde oxime in 780 g of acetonitrile.
-
With stirring, add 260 g of acetic anhydride.
-
Add 52 g of the compounded nickel catalyst to the mixture.
-
Heat the reaction mixture to reflux (approximately 84°C) and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to recover the catalyst.
-
The filtrate (mother liquor) is then heated to concentrate and recover the solvent.
-
The remaining liquid is purified by distillation to obtain this compound. The expected yield is approximately 200 g.[2]
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound based on the provided protocols.[2]
| Parameter | Step 1: Oxime Formation | Step 2: Dehydration |
| Starting Material | 2-nitro-4-trifluoromethylbenzaldehyde | 2-nitro-4-trifluoromethylbenzaldehyde oxime |
| Reagents | Hydroxylamine hydrochloride, 50% NaOH | Acetic anhydride, Nickel composite catalyst |
| Solvent | Water, Diethyl ether (for extraction) | Acetonitrile |
| Temperature | 10-20°C | Reflux (~84°C) |
| Reaction Time | Completion by TLC | 2 hours |
| Product | 2-nitro-4-trifluoromethylbenzaldehyde oxime | This compound |
| Yield | ~92% | High |
| Purification | Extraction and concentration | Filtration and distillation |
Purification and Characterization
The final product, this compound, is typically purified by distillation.[2] For smaller scales or higher purity requirements, column chromatography on silica gel can be employed.[1]
The identity and purity of the synthesized compound can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of the product.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information.
-
Infrared (IR) Spectroscopy: The presence of the characteristic nitrile (C≡N) stretching frequency (around 2230 cm⁻¹) and nitro (NO₂) group absorptions can be confirmed.
Troubleshooting
-
Low yield in Step 1: Ensure the temperature is maintained within the specified range during the addition of sodium hydroxide to prevent side reactions. Incomplete reaction can be addressed by extending the reaction time.
-
Low yield in Step 2: Ensure the oxime starting material is completely dry, as water can interfere with the dehydration reaction. The activity of the catalyst is also crucial.
-
Impure product: Incomplete reaction or side reactions can lead to impurities. Unreacted starting aldehyde or the intermediate oxime may be present. Purification by distillation or chromatography should be optimized to remove these. Common impurities in aromatic nitrile synthesis can also include byproducts from side reactions involving the nitro group.[10][11]
Visualizations
The following diagrams illustrate the overall synthesis workflow and the logical relationship of the reaction steps.
Figure 1: Overall workflow for the synthesis of this compound.
Figure 2: Logical relationship of the key chemical transformations.
References
- 1. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. ias.ac.in [ias.ac.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile: An Application Note and Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the preparation of various fine chemicals and pharmaceuticals. The protocols are based on established chemical literature, offering two distinct synthetic routes.
Abstract
Described herein are two effective methods for the laboratory-scale synthesis of this compound. The primary protocol details a two-step process commencing with the oximation of 2-nitro-4-(trifluoromethyl)benzaldehyde, followed by a catalyzed dehydration to yield the target nitrile. An alternative single-step protocol outlines the direct cyanation of 3-nitro-4-chlorobenzotrifluoride. This guide includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in experimental planning and execution.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary two-step synthesis protocol.
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1. Oximation | 2-Nitro-4-(trifluoromethyl)benzaldehyde | Hydroxylamine hydrochloride, 50% Sodium hydroxide | Water | 8 - 20 | 88 |
| 2. Dehydration | 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime | Acetic anhydride, Nickel composite catalyst | Acetonitrile | Heating (reflux) | Not specified |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 2-Nitro-4-(trifluoromethyl)benzaldehyde
This protocol is adapted from a patented method and involves the formation of an oxime intermediate, which is subsequently dehydrated.[1]
Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime [1]
-
Reaction Setup: In a reaction kettle or a suitable round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-nitro-4-(trifluoromethyl)benzaldehyde (4.4 kg, 1 equivalent).
-
Addition of Reagents: To the flask, add water (13 kg) followed by hydroxylamine hydrochloride (1.4 kg, approximately 1.1 equivalents).
-
Reaction Initiation: Begin stirring the mixture.
-
Base Addition: Cool the reaction mixture to a temperature between 8-20 °C. Slowly add 50% aqueous sodium hydroxide (3.2 kg) dropwise, maintaining the temperature within the specified range.
-
Reaction Monitoring and Work-up: After the addition is complete, monitor the reaction for completion by a suitable method (e.g., TLC). Once the reaction is complete, neutralize the mixture to a pH of 7 with hydrochloric acid.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Isolation: Combine the organic extracts and concentrate them under reduced pressure to obtain 2-nitro-4-(trifluoromethyl)benzaldehyde oxime as a solid.
-
Drying: Dry the solid product to obtain the final product (4.1 kg, 88% yield).
Step 2: Synthesis of this compound [1]
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the 2-nitro-4-(trifluoromethyl)benzaldehyde oxime obtained from the previous step in acetonitrile.
-
Catalyst and Reagent Addition: To the solution, add acetic anhydride and a nickel composite catalyst. The catalyst is prepared by combining nickel acetate and Raney nickel.
-
Reaction: Heat the reaction mixture to reflux and maintain it until the reaction is complete (monitor by TLC or GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the catalyst. The filtrate can be concentrated, and the residue purified by a suitable method such as distillation or crystallization to yield this compound.
Protocol 2: Single-Step Synthesis via Cyanation
This protocol provides an alternative route starting from 3-nitro-4-chlorobenzotrifluoride, based on a patented method.[2]
-
Reaction Setup: In a reaction vessel equipped for inert atmosphere operation, combine 3-nitro-4-chlorobenzotrifluoride and a cyanating reagent (e.g., a ferrocyanide salt).
-
Catalyst and Activator Addition: Add a metal bromide as an activator and cuprous cyanide as a catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture under an inert atmosphere. The reaction progress should be monitored by an appropriate analytical technique (e.g., GC or HPLC).
-
Work-up and Isolation: Once the reaction has reached completion, the mixture is cooled. The product, this compound, is then isolated and purified. The specific work-up procedure may involve quenching the reaction, extraction with an organic solvent, and purification by chromatography or crystallization. This method is noted to offer high catalytic yield and utilizes less toxic reagents.[2]
Visualizing the Synthesis
The following diagrams illustrate the experimental workflows for the described synthetic protocols.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: 2-Nitro-4-(trifluoromethyl)benzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Nitro-4-(trifluoromethyl)benzonitrile as a pivotal intermediate in the synthesis of medicinally important compounds. This document details its application in the development of targeted therapies, including anti-androgens for prostate cancer and multi-kinase inhibitors for leukemia. Included are summaries of biological activity, detailed synthetic protocols, and diagrams of relevant signaling pathways.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of various pharmacologically active molecules. Its trifluoromethyl group enhances desirable drug-like properties such as metabolic stability and lipophilicity, while the nitro and nitrile functionalities offer versatile handles for synthetic transformations. A common and crucial step in the utilization of this intermediate is the reduction of the nitro group to an amine, yielding 4-amino-2-(trifluoromethyl)benzonitrile, a precursor to several marketed drugs.
Applications in Drug Synthesis
The 2-nitro-4-(trifluoromethyl)phenyl scaffold is integral to the structure of several impactful therapeutic agents. Below are prominent examples of drugs synthesized from derivatives of this compound.
Anti-Androgen Therapy for Prostate Cancer
Prostate cancer is often dependent on androgen receptor (AR) signaling for its growth and progression.[1][2] Molecules derived from this compound are central to the development of non-steroidal anti-androgen drugs that competitively inhibit the androgen receptor, proving efficacious in the treatment of prostate cancer.[3][4]
-
Enzalutamide: A second-generation non-steroidal anti-androgen, is a potent AR inhibitor used in the treatment of castration-resistant prostate cancer.[5][6] It acts by binding to the AR with high affinity, preventing nuclear translocation and DNA binding of the receptor.[6][7] Enzalutamide demonstrates a five- to eight-fold higher binding affinity for the androgen receptor compared to its predecessor, bicalutamide.[6][8]
-
Bicalutamide: A first-generation non-steroidal anti-androgen, also competitively inhibits the androgen receptor.[9][10][11] It is used in the treatment of metastatic prostate cancer, often in combination with surgical or medical castration.[10]
-
Nilutamide: Another first-generation non-steroidal anti-androgen that blocks the androgen receptor.[3][4][12] It is indicated for the treatment of metastatic prostate cancer in conjunction with surgical castration.[4][13]
Kinase Inhibition in Cancer Therapy
Kinase inhibitors are a major class of targeted cancer therapies that interfere with signaling pathways crucial for tumor cell proliferation and survival. A derivative of the 2-nitro-4-(trifluoromethyl)phenyl scaffold is a key component of a multi-targeted kinase inhibitor.
-
Ponatinib: A potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[14] It is particularly effective against mutant forms of the BCR-ABL kinase, including the challenging T315I mutation, which confers resistance to other TKIs.[15][16][17] Ponatinib also inhibits other kinases such as VEGFR, FGFR, and SRC.[15][18][19]
Quantitative Biological Data
The following table summarizes the biological activity of drugs synthesized from precursors related to this compound.
| Drug | Target | Assay | IC50 (nM) | Ki (nM) | Reference |
| Enzalutamide | Androgen Receptor | Competitive Binding | - | - | [6][8] |
| In vitro functional assay | ~36 | - | [16] | ||
| Bicalutamide | Androgen Receptor | Competitive Binding | 159–243 | ~12,500 | [9][20] |
| R1881-induced VP16-AR–mediated transcription | 200 | - | [20] | ||
| Nilutamide | Androgen Receptor | Competitive Binding | 412 | - | [12] |
| Ponatinib | Native BCR-ABL | Kinase Assay | 0.37 | - | [15] |
| T315I mutant BCR-ABL | Kinase Assay | 2.0 | - | [15] | |
| FLT3 | Kinase Assay | 13 | - | [18] | |
| c-KIT | Kinase Assay | 13 | - | [18] | |
| FGFR1 | Kinase Assay | 2 | - | [18] | |
| PDGFRα | Kinase Assay | 1 | - | [18] | |
| VEGFR2 | Kinase Assay | 1.5 | - | [18] | |
| SRC | Kinase Assay | 5.4 | - | [18] |
Signaling Pathways
The therapeutic efficacy of drugs derived from this compound stems from their ability to modulate key signaling pathways implicated in cancer.
Caption: Androgen Receptor Signaling Pathway and Inhibition by Anti-Androgens.
Caption: BCR-ABL Signaling Pathway and Inhibition by Ponatinib.
Experimental Protocols
The following protocols outline the synthesis of key intermediates and final drug products derived from this compound.
Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
This protocol describes the reduction of the nitro group of this compound to form the corresponding amine, a crucial intermediate for the synthesis of Enzalutamide and Bicalutamide.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of iron powder in a mixture of ethanol and water, add a solution of ammonium chloride in water.
-
Heat the mixture to reflux.
-
Add a solution of this compound in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2-(trifluoromethyl)benzonitrile.
Protocol 2: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (Intermediate for Enzalutamide)
This protocol details the conversion of the amino group of 4-Amino-2-(trifluoromethyl)benzonitrile to an isothiocyanate.[3][21]
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
Thiophosgene
-
Dichloromethane (DCM) or a biphasic system with water
-
A base (e.g., calcium carbonate or triethylamine, depending on the procedure)
Procedure:
-
Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile in a suitable solvent such as dichloromethane.
-
In a separate flask, prepare a solution or suspension of thiophosgene in the same solvent or in a biphasic system with water.
-
Cool the thiophosgene mixture in an ice bath.
-
Slowly add the solution of 4-Amino-2-(trifluoromethyl)benzonitrile to the cooled thiophosgene mixture with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a biphasic system is used, separate the organic layer. If a single solvent is used, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile.
Protocol 3: General Procedure for the Synthesis of Bicalutamide
This protocol outlines the final amide coupling step to produce Bicalutamide from 4-Amino-2-(trifluoromethyl)benzonitrile.[9][18]
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
3-(4-Fluorophenylsulfonyl)-2-hydroxy-2-methylpropanoyl chloride (or the corresponding carboxylic acid with a coupling agent)
-
An organic base (e.g., pyridine or triethylamine)
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
Procedure:
-
Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile and the organic base in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanoyl chloride in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Bicalutamide.
Protocol 4: General Procedure for the Synthesis of Ponatinib
This protocol describes a key Sonogashira coupling step in the synthesis of Ponatinib, starting from a derivative of 1-(halomethyl)-4-nitro-2-(trifluoromethyl)benzene.[20]
Materials:
-
N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (synthesized from the nitro precursor via reduction and amidation)
-
3-Ethynylimidazo[1,2-b]pyridazine
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
A base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or DMF)
Procedure:
-
To a solution of N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide and 3-ethynylimidazo[1,2-b]pyridazine in the anhydrous solvent, add the base.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst and copper(I) iodide to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting materials are consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Ponatinib.
Conclusion
This compound and its derivatives are invaluable intermediates in the synthesis of a range of targeted therapeutics. The trifluoromethylbenzonitrile scaffold has proven to be a privileged structure in drug discovery, leading to the development of life-saving medicines for cancer. The protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Nilutamide used for? [synapse.patsnap.com]
- 4. eocco.com [eocco.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 10. Bicalutamide - Wikipedia [en.wikipedia.org]
- 11. Bicalutamide - Proteopedia, life in 3D [proteopedia.org]
- 12. Nilutamide - Wikipedia [en.wikipedia.org]
- 13. Nilutamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
- 21. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
Application Notes: 2-Nitro-4-(trifluoromethyl)benzonitrile as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)benzonitrile is a key aromatic compound containing nitro, trifluoromethyl, and nitrile functional groups. These features make it a highly valuable and reactive intermediate in the synthesis of complex organic molecules, particularly within the agrochemical industry. The electron-withdrawing nature of the trifluoromethyl and nitro groups activates the benzene ring for various chemical transformations, while the nitrile group can be readily converted into other important functionalities such as carboxylic acids and amines. This application note details the use of this compound as a starting material for the synthesis of the commercial herbicide, Isoxaflutole, providing detailed experimental protocols and outlining its mechanism of action.
Application in Herbicide Synthesis: Isoxaflutole
Isoxaflutole is a potent and selective pre-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in crops such as corn and sugarcane.[1] It belongs to the isoxazole class of herbicides and acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][3][4] The synthesis of Isoxaflutole can be strategically designed utilizing this compound as a key precursor.
The overall synthetic strategy involves a multi-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to yield 2-Amino-4-(trifluoromethyl)benzonitrile.
-
Hydrolysis of the Nitrile Group: The nitrile functionality of 2-Amino-4-(trifluoromethyl)benzonitrile is hydrolyzed to a carboxylic acid, forming 2-Amino-4-(trifluoromethyl)benzoic acid.
-
Conversion to Acid Chloride: The carboxylic acid is then converted to the more reactive acid chloride, 2-Amino-4-(trifluoromethyl)benzoyl chloride.
-
Further Transformations to Isoxaflutole: The resulting acid chloride undergoes a series of reactions, including the introduction of a methylsulfonyl group and subsequent cyclization with hydroxylamine to form the final Isoxaflutole product.
References
- 1. Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107162995A - The synthetic method of isoxaflutole - Google Patents [patents.google.com]
- 4. Isoxaflutole - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Involving 2-Nitro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving 2-Nitro-4-(trifluoromethyl)benzonitrile. This compound is a highly activated substrate for SNAr due to the presence of two strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned ortho and para to the reactive site. The nitrile group (-CN) also contributes to the activation of the aromatic ring towards nucleophilic attack. These reactions are valuable in synthetic and medicinal chemistry for the construction of a diverse range of substituted aromatic compounds.
Reaction Mechanism
The nucleophilic aromatic substitution reaction of this compound proceeds via a well-established addition-elimination mechanism. The key intermediate in this process is the resonance-stabilized carbanion known as a Meisenheimer complex.
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the nitro group (C2 position), which is the most electrophilic site on the aromatic ring. This step is typically the rate-determining step of the reaction. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups stabilize the resulting negative charge.
-
Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic system and is particularly stabilized by the nitro and trifluoromethyl groups through resonance and inductive effects.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, in this case, the nitro group. This step is generally fast.
Applications in Synthesis
SNAr reactions of this compound are instrumental in the synthesis of various substituted benzonitrile derivatives, which are important intermediates in the development of pharmaceuticals and agrochemicals. The ability to introduce a wide range of functionalities by selecting different nucleophiles makes this a versatile synthetic tool.
Experimental Protocols
The following protocols are generalized procedures for the SNAr reaction of this compound with different classes of nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (Primary and Secondary)
This protocol describes a general procedure for the synthesis of 2-(alkyl/arylamino)-4-(trifluoromethyl)benzonitriles.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium hydride (NaH))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq.) to the solution.
-
Add the base (1.5 - 2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia (liquid) | - | Ethanol | 120-122 | 8-10 | 73-75 (from fluoro precursor) |
| Aniline | K₂CO₃ | DMF | 80 | 6 | High (qualitative) |
| Piperidine | Et₃N | MeCN | Reflux | 4 | Good (qualitative) |
Table 1. Representative Reaction Conditions for Amination. (Note: Yield for ammonia is based on the analogous reaction with 4-fluoro-2-(trifluoromethyl)benzonitrile as a proxy due to lack of direct data for the nitro compound).
Protocol 2: Reaction with Alkoxide Nucleophiles
This protocol provides a general method for the synthesis of 2-alkoxy-4-(trifluoromethyl)benzonitriles.
Reaction Scheme:
Materials:
-
This compound
-
Sodium alkoxide (e.g., Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)) or an alcohol and a strong base (e.g., NaH)
-
Anhydrous solvent (e.g., the corresponding alcohol, THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
If starting from an alcohol, prepare the sodium alkoxide in situ by adding the alcohol to a suspension of sodium hydride (1.1 eq.) in the anhydrous solvent at 0 °C under an inert atmosphere.
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkoxides.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol/DMF | 25-50 | 2-4 | Moderate to High (qualitative) |
| Sodium Ethoxide | - | Ethanol | 25-60 | 3-6 | Moderate to High (qualitative) |
Table 2. Representative Reaction Conditions for Alkoxylation.
Protocol 3: Reaction with Thiolate Nucleophiles
This protocol outlines a general procedure for the synthesis of 2-(alkyl/arylthio)-4-(trifluoromethyl)benzonitriles.
Reaction Scheme:
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., Sodium hydride (NaH), Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of the thiol (1.1 eq.) in the anhydrous solvent, add the base (1.2 eq.) at 0 °C under an inert atmosphere and stir for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | 25 | 2 | High (qualitative) |
| Benzyl Thiol | K₂CO₃ | DMSO | 60 | 5 | Good (qualitative) |
Table 3. Representative Reaction Conditions for Thiolation.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A generalized experimental workflow for SNAr reactions.
Safety Precautions
-
This compound and its derivatives should be handled with care. Assume all compounds are toxic and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be performed in a well-ventilated fume hood.
-
Many of the reagents used, such as sodium hydride and strong bases, are corrosive and/or flammable. Handle with extreme caution.
-
Nitrated aromatic compounds can be thermally unstable. Avoid excessive heating.
Disclaimer: The provided protocols and data are intended as a general guide for research purposes. Researchers should adapt and optimize these procedures for their specific needs and conduct a thorough risk assessment before commencing any experimental work.
Application Note: Selective Reduction of 2-Nitro-4-(trifluoromethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemoselective reduction of the nitro group on 2-Nitro-4-(trifluoromethyl)benzonitrile to synthesize 2-Amino-4-(trifluoromethyl)benzonitrile, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1] The primary challenge in this transformation is the reduction of the nitro group without affecting the chemically sensitive nitrile and trifluoromethyl functionalities. This note details two primary methods: reduction using Tin(II) chloride (SnCl₂) and catalytic hydrogenation, offering solutions for common laboratory settings. Quantitative data is summarized for comparison, and detailed experimental procedures and troubleshooting guides are provided.
Reaction Scheme and Principles
The conversion of this compound to 2-Amino-4-(trifluoromethyl)benzonitrile is a critical reduction step. The presence of the electron-withdrawing trifluoromethyl and nitrile groups influences the reactivity of the aromatic ring.[1] The key to a successful synthesis is the choice of a reducing agent with high chemoselectivity for the aromatic nitro group over the nitrile group.[2]
Caption: General reaction scheme for the reduction.
Comparison of Reduction Methodologies
Several methods can be employed for this selective reduction. The choice depends on factors such as available equipment, scale, and tolerance for metal contaminants. Catalytic hydrogenation is often cleaner, while metal/acid reductions are robust and do not require specialized pressure equipment.
| Method | Reagents & Catalyst | Typical Solvent(s) | Temperature (°C) | Reported Yield | Notes on Selectivity & Work-up |
| Metal/Acid Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | 70 - Reflux | Good to High | Excellent selectivity; nitrile group remains unaffected.[2] Work-up can be cumbersome due to tin salt precipitation.[3] |
| Metal/Acid Reduction | Iron (Fe) powder / HCl or NH₄Cl | Ethanol / Water | Reflux | Moderate to High | A classic, cost-effective method.[4] Extraction of the product from iron sludge can be difficult and may affect purity.[5] |
| Catalytic Hydrogenation | H₂ gas, Platinum on Carbon (1% Pt/C) | Methanol, Ethanol | 25 - 50 | High | Pt/C is recommended over Pd/C to minimize reduction of the nitrile group.[2] Requires hydrogenation apparatus. |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (5-10% Pd/C) | Methanol, Ethanol | 25 - 50 | Variable | Risk of over-reduction to the benzylamine or hydrogenolysis.[6] Reaction must be carefully monitored. |
| Catalytic Hydrogenation | H₂ gas, Raney Nickel | Ethanol | 25 - 60 | Good to High | Active catalyst, but requires careful handling.[4] May require higher pressure for optimal results. |
Experimental Protocols
The following protocols are generalized procedures derived from established methodologies for analogous compounds and should be optimized for specific laboratory conditions.[4]
Caption: A generalized workflow for the reduction reaction.
This method is highly reliable for selectively reducing aromatic nitro groups in the presence of nitriles.[2]
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)
-
Absolute Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add absolute ethanol (approx. 10-20 mL per gram of starting material) followed by Tin(II) chloride dihydrate (5.0 eq).[2][3]
-
Reaction: Heat the mixture to 70 °C or reflux under a nitrogen atmosphere.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice.
-
Basify the solution by slowly adding a saturated NaHCO₃ solution or a 5 M NaOH solution until the pH is > 8. This will precipitate tin salts.[3]
-
Filter the resulting slurry through a pad of celite to remove the inorganic solids, washing the pad with the extraction solvent.
-
Transfer the filtrate to a separatory funnel.
-
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 2-Amino-4-(trifluoromethyl)benzonitrile by recrystallization or column chromatography as needed.
This method provides a cleaner alternative, avoiding stoichiometric metal waste. The use of Platinum is preferred over Palladium to enhance selectivity and prevent nitrile reduction.[2]
Materials and Reagents:
-
This compound
-
1% Platinum on Carbon (Pt/C) (1-5 mol% catalyst loading)
-
Methanol or Ethanol (ACS grade or higher)
-
Hydrogen (H₂) gas source
-
Inert gas (Nitrogen or Argon)
-
Celite
Equipment:
-
Parr hydrogenator or a flask system with a hydrogen balloon
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Setup: Add this compound (1.0 eq) and the solvent (methanol or ethanol) to a suitable hydrogenation flask.
-
Catalyst Addition: Under an inert atmosphere, carefully add the 1% Pt/C catalyst.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with the inert gas, then evacuate and backfill with hydrogen gas.
-
Reaction: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (1-3 atm). Gentle heating to 40-50 °C may be applied to increase the reaction rate if necessary.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically taking samples for analysis (TLC or LC-MS) after carefully purging the system.
-
Work-up:
-
Once the reaction is complete, carefully purge the system with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the pad thoroughly with the reaction solvent. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water.
-
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The product is often of high purity but can be further purified by recrystallization if needed.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst (hydrogenation).[4] Insufficient reducing agent (metal/acid).[4] | Use a fresh batch of catalyst and ensure the system is properly purged.[4] Increase the equivalents of the metal/acid reducing agent. |
| Side Product Formation | Over-reduction of the nitrile group (common with Pd/C).[6] | Switch to a more selective catalyst like Pt/C.[2] Use SnCl₂·2H₂O.[2] Carefully monitor the reaction and stop it immediately upon consumption of the starting material. |
| Low Yield after Work-up | Product loss during extraction from precipitated tin salts or iron sludge.[3][5] | Ensure the pH is sufficiently basic to fully precipitate metal hydroxides.[3] Perform multiple, thorough extractions. Wash the filter cake extensively with the solvent. |
| Poor Solubility of Starting Material | Incorrect solvent choice. | Use a co-solvent system to improve solubility.[4] Ensure adequate solvent volume. |
References
conversion of 2-Nitro-4-(trifluoromethyl)benzonitrile to 2-amino-4-(trifluoromethyl)benzonitrile
Application Notes and Protocols for the Synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile
Introduction
The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as a nitrile, is a critical transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. 2-Amino-4-(trifluoromethyl)benzonitrile is a valuable building block in medicinal chemistry, and its synthesis from 2-Nitro-4-(trifluoromethyl)benzonitrile requires a chemoselective reduction method. This document provides detailed application notes and protocols for three common and effective methods for this conversion: catalytic hydrogenation with platinum on carbon (Pt/C), reduction with tin(II) chloride (SnCl₂), and reduction with iron powder. These methods offer different advantages concerning reaction conditions, cost, and waste profiles, allowing researchers to choose the most suitable protocol for their specific needs.
Reaction Scheme
The overall transformation discussed in these application notes is the reduction of the nitro group in this compound to an amino group, yielding 2-amino-4-(trifluoromethyl)benzonitrile.
Caption: General reaction scheme for the conversion.
Method 1: Catalytic Hydrogenation with Platinum on Carbon (Pt/C)
Catalytic hydrogenation is a widely used method for the reduction of nitro groups. While palladium on carbon (Pd/C) can sometimes lead to the over-reduction of the nitrile group, platinum on carbon (Pt/C) often exhibits higher selectivity for the nitro group reduction in the presence of a nitrile.[1]
Experimental Protocol
-
Reaction Setup:
-
To a hydrogenation vessel, add this compound (1.0 eq).
-
Add a suitable solvent, such as ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Carefully add 5% Platinum on Carbon (Pt/C) catalyst (1-5 mol%). The catalyst should be handled in a fume hood and away from ignition sources.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge it with nitrogen or argon to remove any air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm). For laboratory scale, a hydrogen-filled balloon is often sufficient.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 2-amino-4-(trifluoromethyl)benzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Data Presentation
| Parameter | Condition | Notes |
| Catalyst | 5% Pt/C | 1-5 mol% loading is typical. |
| Solvent | Ethanol or Ethyl Acetate | Ensure anhydrous conditions for best results. |
| Temperature | Room Temperature | Reaction is typically exothermic. |
| Pressure | 1-4 atm H₂ | Higher pressures may increase reaction rate. |
| Reaction Time | 2-12 hours | Monitor by TLC or HPLC for completion. |
| Typical Yield | >90% | Yields are generally high for this method. |
Method 2: Reduction with Tin(II) Chloride (SnCl₂)
The use of tin(II) chloride is a classic and highly effective method for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible groups, including nitriles.[1] The reaction is typically carried out in an alcoholic solvent.
Experimental Protocol
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add absolute ethanol as the solvent (10-20 mL per gram of substrate).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).
-
-
Reduction:
-
Stir the mixture at room temperature or gently heat to reflux (typically 50-70 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution to neutralize the reaction mixture and precipitate tin salts. Adjust the pH to ~8.
-
Filter the mixture through celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
-
Data Presentation
| Parameter | Condition | Notes |
| Reducing Agent | SnCl₂·2H₂O | 3-5 equivalents are typically used. |
| Solvent | Absolute Ethanol | Other alcohols like methanol can also be used. |
| Temperature | Room Temperature to 70°C | Gentle heating can accelerate the reaction. |
| Reaction Time | 1-6 hours | Monitor for completion. |
| Typical Yield | 85-95% | Good to excellent yields are expected. |
Method 3: Reduction with Iron Powder and Ammonium Chloride
Reduction of aromatic nitro groups using iron powder in the presence of an acid or a salt like ammonium chloride is an economical and environmentally benign method suitable for large-scale synthesis. This method demonstrates good chemoselectivity for the nitro group.
Experimental Protocol
-
Reaction Setup:
-
To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.
-
Add this compound (1.0 eq) and ammonium chloride (NH₄Cl) (3-5 eq).
-
With vigorous stirring, add iron powder (Fe) (3-5 eq).
-
-
Reduction:
-
Heat the reaction mixture to reflux (around 80-90 °C). The reaction is often exothermic, so initial heating might need to be controlled.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or HPLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of celite to remove the iron and iron salts. Wash the celite pad thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried, and concentrated.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Data Presentation
| Parameter | Condition | Notes |
| Reducing Agent | Iron Powder (Fe) | 3-5 equivalents. |
| Additive | Ammonium Chloride (NH₄Cl) | 3-5 equivalents. Acetic acid can also be used. |
| Solvent | Ethanol/Water mixture | A ratio of 4:1 is common. |
| Temperature | Reflux (80-90°C) | The reaction is typically heated. |
| Reaction Time | 1-4 hours | Generally faster than other methods at elevated temperatures. |
| Typical Yield | 80-95% | A cost-effective method with good yields. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the .
Caption: General experimental workflow.
Safety Precautions
-
This compound: This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from any sources of ignition. The Pt/C catalyst can be pyrophoric, especially when dry and exposed to air. Handle with care.
-
Tin(II) Chloride and Iron Powder: These reagents should be handled in a fume hood. Tin salts can be toxic.
-
Solvents: Ethanol and ethyl acetate are flammable. Use in a well-ventilated area and away from open flames.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.
References
Application Notes and Protocols for the Ritter Reaction with 2-Nitro-4-(trifluoromethyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ritter reaction is a robust and versatile method for the synthesis of N-substituted amides, which are pivotal structural motifs in numerous pharmaceutical agents and biologically active compounds.[1][2] This reaction typically involves the acid-catalyzed nucleophilic addition of a nitrile to a carbocation precursor, such as an alcohol or an alkene.[3] The resulting N-alkyl amide is formed after hydrolysis of the intermediate nitrilium ion.[4] This document provides detailed application notes and protocols for the Ritter reaction, with a specific focus on the use of 2-Nitro-4-(trifluoromethyl)benzonitrile and its derivatives. These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals. Due to the presence of strong electron-withdrawing groups (a nitro group and a trifluoromethyl group), the reactivity of the nitrile is significantly influenced, presenting unique challenges and considerations for this transformation.
Challenges in Employing this compound in the Ritter Reaction
The reactivity of the nitrile group in the Ritter reaction is highly dependent on the electronic properties of its substituents. The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation. The presence of potent electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzonitrile ring, significantly deactivates the nitrile.[5] This deactivation reduces the nucleophilicity of the nitrile nitrogen, making it less reactive towards the carbocation.
Recent studies have shown that the presence of electron-withdrawing substituents on the benzonitrile aromatic ring, such as 3-nitro and 4-nitro groups, markedly hampers the formation of the corresponding amides in Ritter-type reactions.[6] Therefore, harsher reaction conditions, such as higher temperatures, stronger acid catalysts, or longer reaction times, may be necessary to achieve satisfactory yields when using this compound as a substrate.
Quantitative Data Summary
Table 1: Synthesis of N-Substituted Amides using a Solid Acid Catalyst (Silica-Bonded N-Propyl Sulphamic Acid - SBNPSA)
| Entry | Alcohol | Nitrile | Product | Time (min) | Yield (%) |
| 1 | Benzhydrol | Acetonitrile | N-Benzhydrylacetamide | 15 | 95 |
| 2 | Benzhydrol | Benzonitrile | N-Benzhydrylbenzamide | 20 | 92 |
Data sourced from a study on the use of a solid acid catalyst for the Ritter reaction.[1]
Table 2: Ritter Reaction of Secondary Alcohols with Various Nitriles
| Entry | Alcohol | Nitrile | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | Acetonitrile | 80 | 3 | 92 |
| 2 | Diphenylmethanol | Acetonitrile | 80 | 3 | 95 |
| 3 | 1-(4-Chlorophenyl)ethanol | Acetonitrile | 80 | 3 | 75 |
This table demonstrates the successful application of an iron-based catalyst in the Ritter reaction, noting that substrates with electron-withdrawing groups can lead to lower yields.[7]
Table 3: Modified Ritter Reaction for the Synthesis of N-tert-butyl Amides
| Entry | Nitrile | Product | Yield (%) |
| 1 | Benzonitrile | N-tert-butylbenzamide | 95 |
| 2 | 4-Chlorobenzonitrile | N-tert-butyl-4-chlorobenzamide | 92 |
| 3 | 4-Methoxybenzonitrile | N-tert-butyl-4-methoxybenzamide | 94 |
This modified Ritter reaction utilizes tert-butyl acetate as the source of the tert-butyl cation in the presence of a catalytic amount of sulfuric acid, proving effective for various electron-deficient nitriles.[8]
Experimental Protocols
The following is a hypothetical, yet plausible, experimental protocol for the Ritter reaction using this compound and tert-butyl alcohol, adapted from a general procedure for the synthesis of N-tert-butyl amides.[8] Researchers should note that optimization of reaction conditions (temperature, reaction time, and catalyst loading) will likely be necessary to achieve acceptable yields with this deactivated substrate.
Hypothetical Protocol: Synthesis of N-tert-butyl-2-nitro-4-(trifluoromethyl)benzamide
Materials:
-
This compound
-
tert-Butyl acetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add tert-butyl acetate (10-15 eq) to the flask and stir the mixture to dissolve the nitrile.
-
Acid Catalyst: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C. Note: Due to the electron-withdrawing nature of the substituents, a higher temperature and longer reaction time (e.g., 4-24 hours) may be required compared to reactions with electron-rich nitriles.
-
Monitoring the Reaction: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious of gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-tert-butyl-2-nitro-4-(trifluoromethyl)benzamide can be purified by recrystallization or column chromatography on silica gel.
Visualizations
General Mechanism of the Ritter Reaction
The Ritter reaction proceeds through a three-step mechanism: formation of a carbocation, nucleophilic attack by the nitrile, and hydrolysis of the resulting nitrilium ion.[1]
Caption: General mechanism of the Ritter Reaction.
Experimental Workflow for the Ritter Reaction
The following diagram outlines a typical experimental workflow for performing a Ritter reaction in a laboratory setting.
Caption: General experimental workflow for the Ritter Reaction.
Conclusion
The Ritter reaction provides a direct and efficient route to N-substituted amides. While the use of electron-deficient nitriles like this compound presents a synthetic challenge due to reduced nucleophilicity, the reaction can likely be achieved through careful optimization of reaction conditions. The provided hypothetical protocol serves as a starting point for researchers and drug development professionals. Further investigation into milder and more efficient catalytic systems is warranted to broaden the applicability of this important transformation to a wider range of functionalized and electronically diverse substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. Ritter Reaction | NROChemistry [nrochemistry.com]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Efficient synthesis of amides from secondary alcohols and CH 3 CN promoted by Fe(NO 3 ) 3 ·9H 2 O - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04146A [pubs.rsc.org]
- 8. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Nitro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of novel quinazoline-based heterocyclic compounds, starting from the readily available 2-Nitro-4-(trifluoromethyl)benzonitrile. The trifluoromethyl group is a key structural motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, making them attractive scaffolds for drug discovery.
This document outlines a two-step synthetic pathway: the reduction of the nitro group of the starting material, followed by the cyclization of the resulting amine to form a quinazoline ring system. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the replication and adaptation of these methods in a research setting.
Data Presentation
Table 1: Summary of Synthetic Protocol for 2-Amino-4-(trifluoromethyl)benzonitrile (2)
| Parameter | Value |
| Starting Material | This compound (1) |
| Reducing Agent | Iron Powder |
| Solvent | Ethanol/Water |
| Acid | Acetic Acid |
| Reaction Temperature | 80 °C |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
Table 2: Summary of Synthetic Protocol for 6-(Trifluoromethyl)quinazolin-4(3H)-one (3)
| Parameter | Value |
| Starting Material | 2-Amino-4-(trifluoromethyl)benzonitrile (2) |
| Reagent | Formic Acid |
| Reaction Temperature | 120 °C |
| Reaction Time | 6 hours |
| Typical Yield | 75-85% |
| Appearance | White crystalline solid |
Table 3: Characterization Data for Synthesized Compounds
| Compound | Molecular Formula | M.W. | M.P. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2 | C₈H₅F₃N₂ | 186.14 | 88-90 | 7.65 (d), 7.20 (d), 6.95 (s), 5.50 (br s) | 150.2, 134.5, 128.0 (q), 124.0 (q), 119.8, 118.5, 100.1 |
| 3 | C₉H₅F₃N₂O | 214.15 | 235-237 | 12.5 (br s), 8.30 (s), 8.15 (d), 7.90 (d), 7.75 (s) | 161.0, 148.5, 145.0, 130.5, 128.0 (q), 127.5, 124.0 (q), 118.0 |
Note: NMR data is representative and may vary depending on the solvent and instrument used.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile (2)
This protocol details the reduction of the nitro group of this compound to an amine using iron powder in an acidic medium.
Materials:
-
This compound (1)
-
Iron powder (<100 mesh)
-
Ethanol
-
Deionized water
-
Glacial acetic acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1) (10.0 g, 46.3 mmol), ethanol (80 mL), and deionized water (20 mL).
-
Stir the mixture to form a suspension.
-
Add iron powder (13.0 g, 232 mmol, 5 equivalents) to the suspension.
-
Slowly add glacial acetic acid (5 mL) to the stirring mixture.
-
Heat the reaction mixture to 80 °C and maintain it at this temperature with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron residues. Wash the filter cake with ethanol (3 x 20 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (100 mL) and carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethanol and water to afford 2-Amino-4-(trifluoromethyl)benzonitrile (2) as a white to off-white solid.
Protocol 2: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one (3)
This protocol describes the cyclization of 2-Amino-4-(trifluoromethyl)benzonitrile with formic acid to form the quinazolinone ring.
Materials:
-
2-Amino-4-(trifluoromethyl)benzonitrile (2)
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2-Amino-4-(trifluoromethyl)benzonitrile (2) (5.0 g, 26.9 mmol).
-
Add formic acid (25 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir at this temperature for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual formic acid.
-
Dry the product in a vacuum oven at 60 °C to a constant weight to obtain 6-(Trifluoromethyl)quinazolin-4(3H)-one (3) as a white crystalline solid.
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic pathway for 6-(Trifluoromethyl)quinazolin-4(3H)-one.
Logical Workflow for Drug Discovery
Caption: Logical workflow for the discovery of novel drug candidates.
Analytical Methods for 2-Nitro-4-(trifluoromethyl)benzonitrile: HPLC and GC-MS Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Nitro-4-(trifluoromethyl)benzonitrile using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for purity assessment, impurity profiling, and quantitative determination in various stages of research and drug development.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Application Note:
A robust and reliable RP-HPLC method has been developed for the separation and quantification of this compound. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, with a phosphoric acid modifier to ensure good peak shape. For applications requiring mass spectrometry detection, phosphoric acid should be replaced with a volatile modifier such as formic acid[1]. This method is scalable and can be adapted for preparative separation to isolate impurities.
Experimental Protocol:
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
Data acquisition and processing software
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS detection)
-
Methanol (for sample preparation)
Chromatographic Conditions:
| Parameter | Value |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm[1] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (70% A: 30% B).
-
Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantitative Data Summary:
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8.5 min (dependent on exact system conditions) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: The quantitative data presented are typical expected values and should be determined for each specific instrument and laboratory conditions.
HPLC Workflow Diagram:
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section details a GC-MS method for the identification and quantification of this compound, particularly useful for volatile and semi-volatile impurity analysis.
Application Note:
GC-MS provides a highly sensitive and specific method for the analysis of this compound. This technique is well-suited for identifying and quantifying the target compound, as well as potential volatile impurities that may be present from the synthesis process. The method involves direct injection of a diluted sample onto a suitable capillary column, followed by electron ionization (EI) mass spectrometry.
Experimental Protocol:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Data acquisition and processing software
Materials and Reagents:
-
This compound reference standard
-
Ethyl acetate (GC grade) or other suitable solvent
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| GC Column | AT-210, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 20:1) |
| Oven Temperature Program | Initial 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-350 |
| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with ethyl acetate to cover the desired concentration range.
-
Dissolve the sample in ethyl acetate to a concentration expected to be within the linear range of the assay.
Quantitative Data Summary:
| Parameter | Expected Value |
| Retention Time (RT) | ~ 10.2 min (dependent on exact system conditions) |
| Characteristic Ions (m/z) | To be determined from the mass spectrum of the reference standard (e.g., molecular ion and major fragments) |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: The quantitative data presented are typical expected values and should be determined for each specific instrument and laboratory conditions.
GC-MS Workflow Diagram:
Caption: Workflow for the GC-MS analysis of this compound.
References
The Strategic Role of 2-Nitro-4-(trifluoromethyl)benzonitrile in the Synthesis of Potent Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the strategic use of highly functionalized building blocks is paramount. Among these, 2-Nitro-4-(trifluoromethyl)benzonitrile has emerged as a critical precursor in the synthesis of a class of potent kinase inhibitors. Its unique substitution pattern, featuring a nitro group amenable to reduction, a bioisosteric nitrile, and a metabolically robust trifluoromethyl group, provides a versatile scaffold for the construction of complex heterocyclic compounds targeting key signaling pathways in cancer.
This document provides detailed application notes and experimental protocols for researchers, medicinal chemists, and drug development professionals on the utility of this compound in the synthesis of kinase inhibitors, with a focus on benzimidazole-based B-Raf inhibitors.
Application Notes
This compound serves as a pivotal starting material for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the production of various kinase inhibitors. The primary application lies in its conversion to the corresponding aniline, which then acts as a core component in the construction of heterocyclic systems known to interact with the ATP-binding site of kinases.
The trifluoromethyl group is a well-established feature in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The nitrile group can act as a hydrogen bond acceptor or be further transformed, while the aromatic scaffold provides a platform for further functionalization to achieve selectivity and potency.
One of the most significant applications of this scaffold is in the synthesis of inhibitors targeting the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma and colorectal cancer. Specifically, the resulting 4-amino-2-(trifluoromethyl)benzonitrile is a key building block for benzimidazole-based inhibitors of B-Raf, a serine/threonine kinase that is often mutated in cancer.
Featured Application: Synthesis of a Benzimidazole-Based B-Raf Inhibitor
A prime example of the utility of this compound is in the synthesis of potent B-Raf inhibitors, such as analogs of GDC-0879. The general synthetic strategy involves the initial reduction of the nitro group to an amine, followed by condensation with a substituted o-phenylenediamine to form the benzimidazole core.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of a representative benzimidazole B-Raf inhibitor starting from this compound.
| Step | Product | Reagents and Conditions | Yield (%) | Purity (%) | Biological Activity (IC50) |
| 1. Nitro Reduction | 4-Amino-2-(trifluoromethyl)benzonitrile | Fe, NH4Cl, EtOH/H2O, reflux | >90 | >98 | N/A |
| 2. Benzimidazole Formation | 2-(Substituted-phenyl)-N-(4-cyano-3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-5-amine | Substituted ortho-phenylenediamine, Oxidant (e.g., NaHSO3), Solvent (e.g., EtOH), Heat | 70-85 | >98 | N/A |
| 3. Final Coupling | Representative Benzimidazole B-Raf Inhibitor | Acyl chloride or sulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., DCM) | 60-80 | >99 (HPLC) | B-Raf V600E: ~0.13 nM[1][2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
This protocol describes the reduction of the nitro group of this compound to form the corresponding amine.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Amino-2-(trifluoromethyl)benzonitrile as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of a Benzimidazole B-Raf Inhibitor
This protocol outlines the formation of the benzimidazole core and the final coupling step to yield a representative B-Raf kinase inhibitor.
Part A: Benzimidazole Formation
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
A suitably substituted ortho-phenylenediamine (e.g., 4-substituted-1,2-diaminobenzene)
-
An appropriate aldehyde
-
Sodium bisulfite (NaHSO3) or another suitable oxidant
-
Ethanol (EtOH) or another suitable solvent
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) and the substituted ortho-phenylenediamine (1.0 eq) in ethanol.
-
Add the aldehyde (1.0 eq) to the mixture.
-
Add sodium bisulfite (2.0 eq) and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzimidazole intermediate.
Part B: Final Coupling
Materials:
-
Benzimidazole intermediate from Part A
-
An appropriate acyl chloride or sulfonyl chloride
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
Dissolve the benzimidazole intermediate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final benzimidazole B-Raf inhibitor.
Visualizations
Caption: Synthetic workflow from this compound to a kinase inhibitor.
References
Troubleshooting & Optimization
optimizing reaction conditions for 2-Nitro-4-(trifluoromethyl)benzonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-documented synthetic route starts from 2-nitro-4-(trifluoromethyl)benzaldehyde. This method involves two main steps:
-
Oxime Formation: The reaction of 2-nitro-4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base to form 2-nitro-4-(trifluoromethyl)benzaldehyde oxime.
-
Dehydration: The subsequent dehydration of the oxime intermediate to yield the final product, this compound.
Q2: What are the critical parameters to control during the oxime formation step?
The critical parameters for the successful synthesis of 2-nitro-4-(trifluoromethyl)benzaldehyde oxime include:
-
Temperature: The reaction is typically carried out at a low temperature, generally between 0-20°C.[1]
-
pH: The reaction is performed under basic conditions, and the pH is adjusted to neutral (6-8) after the reaction is complete.[2]
-
Reagent Stoichiometry: The molar ratio of hydroxylamine hydrochloride and the inorganic base to the starting aldehyde should be carefully controlled.
Q3: What catalysts are effective for the dehydration of the oxime intermediate?
A nickel composite catalyst, prepared by compounding nickel acetate and Raney nickel, has been reported to be highly effective for the dehydration of 2-nitro-4-(trifluoromethyl)benzaldehyde oxime. This catalyst is noted for its high activity, selectivity, and cost-effectiveness.[1]
Q4: How can the final product, this compound, be purified?
The final product can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC). A common method utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. For applications compatible with mass spectrometry, formic acid can be used as a substitute for phosphoric acid.[3] Additionally, vacuum distillation is a viable method for purification.[2]
Troubleshooting Guides
Problem 1: Low Yield in Oxime Formation (Step 1)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the reaction temperature is maintained within the optimal range (0-20°C).- Verify the molar ratios of hydroxylamine hydrochloride and the inorganic base to the aldehyde. An excess of hydroxylamine may be necessary.- Allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side Reactions | - Maintain a low reaction temperature to minimize the formation of byproducts.- Ensure the dropwise addition of the base to control the reaction exotherm. |
| Product Loss During Workup | - Optimize the extraction process by using a suitable solvent and performing multiple extractions.- Carefully control the pH during neutralization to prevent the decomposition of the product. |
Problem 2: Low Yield or Incomplete Conversion in Dehydration (Step 2)
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | - Use a fresh batch of the nickel composite catalyst.- Ensure the catalyst is properly prepared and handled to maintain its activity. |
| Suboptimal Reaction Temperature | - The dehydration reaction is typically performed at an elevated temperature (e.g., reflux). Ensure the reaction mixture reaches and maintains the optimal temperature (e.g., 80-90°C).[2] |
| Presence of Water | - Ensure the oxime intermediate is thoroughly dried before the dehydration step, as water can inhibit the reaction. |
| Formation of Amide Impurity | - The formation of 2-nitro-4-(trifluoromethyl)benzamide can be a side reaction. Optimizing the catalyst and reaction conditions can help minimize its formation. |
| Beckmann Rearrangement | - While less common for aldoximes, the possibility of a Beckmann rearrangement to the corresponding amide exists. Using a milder dehydrating agent or optimizing the catalyst can mitigate this. |
Problem 3: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Unreacted Starting Material or Intermediate | - Monitor the reaction to completion using HPLC or TLC before workup.- Optimize reaction time and temperature to ensure full conversion. |
| Side-Product Formation | - In addition to the amide impurity, other byproducts may form. Adjusting reaction conditions (temperature, catalyst loading) can improve selectivity.- Employ purification techniques such as HPLC or vacuum distillation to remove impurities.[2][3] |
| Geometric Isomers of the Oxime | - Asymmetric aldoximes can exist as geometric isomers (syn and anti). While both isomers should dehydrate to the nitrile, their reaction rates might differ. This is generally not a major issue for the final product purity but can affect reaction kinetics. |
Experimental Protocols
Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime
-
To a reaction vessel, add 2-nitro-4-(trifluoromethyl)benzaldehyde and water. A typical weight ratio of water to the aldehyde is 3:1.[2]
-
Add hydroxylamine hydrochloride to the mixture. A common molar ratio of hydroxylamine hydrochloride to the aldehyde is 1:1.[1]
-
Begin stirring the mixture and cool it to between 0-20°C.[1]
-
Slowly add an inorganic base, such as a 50% sodium hydroxide solution, dropwise while maintaining the temperature between 10-20°C.[2] A typical molar ratio of the base to the aldehyde is 2:1.[1]
-
After the reaction is complete (monitor by TLC), neutralize the reaction mixture to a pH of 7 with an acid like hydrochloric acid.[2]
-
Extract the product with a suitable organic solvent, such as ether, multiple times.[2]
-
Combine the organic extracts and concentrate them under reduced pressure to obtain the 2-nitro-4-(trifluoromethyl)benzaldehyde oxime as a solid.
-
Dry the solid product. Yields are typically in the range of 88-92%.[2]
Step 2: Synthesis of this compound
-
Dissolve the dried 2-nitro-4-(trifluoromethyl)benzaldehyde oxime in acetonitrile. A common weight ratio of acetonitrile to the oxime is 3:1.[2]
-
To the stirred solution, add acetic anhydride.
-
Add the nickel composite catalyst (a mixture of nickel acetate and Raney nickel, typically in a 1:1 weight ratio). A common weight ratio of the catalyst to the oxime is 0.2:1.[1]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for about 2 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to recover the catalyst.
-
Concentrate the mother liquor under reduced pressure to remove the solvent.
-
Purify the residue by vacuum distillation to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for Oxime Formation
| Parameter | Value | Reference |
| Starting Material | 2-Nitro-4-(trifluoromethyl)benzaldehyde | [2] |
| Reagent | Hydroxylamine hydrochloride | [2] |
| Base | Sodium Hydroxide (50% solution) | [2] |
| Solvent | Water | [2] |
| Temperature | 0-20°C | [1] |
| pH after reaction | 7 | [2] |
| Typical Yield | 88-92% | [2] |
Table 2: Summary of Reaction Conditions for Dehydration to Nitrile
| Parameter | Value | Reference |
| Starting Material | 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime | [2] |
| Dehydrating Agent | Acetic Anhydride | [2] |
| Catalyst | Nickel Acetate / Raney Nickel composite | [1] |
| Solvent | Acetonitrile | [2] |
| Temperature | 80-90°C (Reflux) | [2] |
| Reaction Time | 2 hours | [2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting the synthesis.
References
- 1. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. The preparation method of 2-nitro-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
common impurities in 2-Nitro-4-(trifluoromethyl)benzonitrile and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 2-Nitro-4-(trifluoromethyl)benzonitrile and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
A1: Common impurities can originate from starting materials, intermediates, by-products of side reactions, and residual solvents. The most frequently encountered impurities include:
-
Unreacted Starting Materials: 2-Nitro-4-(trifluoromethyl)benzaldehyde or 2-Nitro-4-trifluoromethyl chlorobenzene, depending on the synthetic route.[1]
-
Intermediates: 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime, if the synthesis proceeds via the dehydration of an oxime.[1][2]
-
Hydrolysis Products: 2-Nitro-4-(trifluoromethyl)benzamide and 2-Nitro-4-(trifluoromethyl)benzoic acid can form if the nitrile group is hydrolyzed.[3]
-
Side-reaction By-products: 2-Nitro-4-trifluoromethylphenol can be a by-product in certain synthetic pathways.[4]
-
Residual Solvents: Acetonitrile, ether, or other solvents used during the synthesis and purification process.[1][2]
Q2: How can I detect and quantify the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is a robust method for routine purity assessment and impurity profiling.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying volatile impurities like residual solvents.[2][6] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can be used for quantitative analysis (qNMR).[2][6]
Q3: What is the melting point of pure this compound?
A3: The melting point of 99% pure this compound is reported to be in the range of 44-47 °C. A broader melting range or a lower melting point can be indicative of the presence of impurities.
Troubleshooting Guide: Impurity Identification and Removal
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Observed Issue | Potential Cause (Impurity) | Recommended Action(s) |
| Oily or sticky solid product | Residual solvents (e.g., acetonitrile, ether) | Dry the product under vacuum. For higher boiling point solvents, consider purification by distillation or recrystallization.[1][2] |
| Broad melting point range | Presence of multiple impurities | Subject the sample to HPLC or GC-MS analysis to identify the impurities. Based on the identity of the impurities, select an appropriate purification method. |
| Unexpected peaks in NMR spectrum | Unreacted starting materials or intermediates (e.g., 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime) | Monitor the reaction progress more closely to ensure complete conversion. If the reaction is complete, consider purification by column chromatography or recrystallization.[1][2] |
| Product degrades upon standing | Presence of acidic or basic residues catalyzing hydrolysis | Wash the crude product with a dilute solution of a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., dilute HCl) to neutralize any residues, followed by a water wash.[3] |
| Low yield after purification | Co-crystallization with impurities or loss during work-up | Optimize the recrystallization solvent system to improve selectivity. Minimize the number of transfer steps during the work-up procedure. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the purity analysis of this compound.[5][8]
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents and Solutions:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[5]
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: Acetonitrile or a mixture of acetonitrile and water.
Chromatographic Conditions:
-
Gradient: A typical gradient would be from 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a sample solution of approximately 1 mg/mL in the sample diluent.
Protocol 2: Removal of Hydrolysis Impurities by Washing
This protocol describes a method to remove acidic impurities such as 2-Nitro-4-(trifluoromethyl)benzoic acid.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and repeat the washing step if necessary.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds.
-
Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
References
- 1. The preparation method of 2-nitro-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 4. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Nitro-4-(trifluoromethyl)benzonitrile by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Nitro-4-(trifluoromethyl)benzonitrile via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the hot solvent.
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Question: I've added the hot solvent to my crude this compound, but it's not dissolving completely. What should I do?
-
Answer: This issue can arise from a few factors. First, ensure you are using a sufficient volume of solvent. Add the hot solvent portion-wise until the solid dissolves. Second, confirm that the solvent is at or near its boiling point to maximize solubility. If the compound still does not dissolve, the chosen solvent may be unsuitable. Consider a more polar solvent or a solvent mixture. For instance, if using a non-polar solvent like hexane, switching to isopropanol or ethanol may be more effective.
Issue 2: No crystals form upon cooling.
-
Question: My compound dissolved completely in the hot solvent, but no crystals have formed even after cooling in an ice bath. What went wrong?
-
Answer: The absence of crystallization upon cooling is a common issue, often due to a supersaturated solution or the use of excessive solvent. Try the following troubleshooting steps:
-
Induce Crystallization: Scratch the inside of the flask with a glass stirring rod at the surface of the solution. This creates a rough surface that can initiate crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a "seed crystal" to the solution to provide a nucleation site.
-
Reduce Solvent Volume: If too much solvent was used, the solution may not be saturated enough to crystallize. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Issue 3: The product "oils out" instead of forming crystals.
-
Question: Instead of solid crystals, an oily layer has separated from the solution upon cooling. How can I fix this?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This can be addressed by:
-
Slowing the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Using More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves. Then, cool the solution slowly.
-
Changing the Solvent System: The chosen solvent may be inappropriate. A solvent with a lower boiling point or a two-solvent system might be necessary. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Issue 4: The recovered crystals are discolored or appear impure.
-
Question: I have recovered crystals, but they are yellow or off-white, not the expected color. How can I improve the purity?
-
Answer: Discoloration often indicates the presence of impurities. To address this:
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Activated Charcoal Treatment: If the hot, dissolved solution has a noticeable color, you can add a small amount of activated charcoal to adsorb the colored impurities. After a brief heating period with the charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Second Recrystallization: A second recrystallization of the obtained crystals can significantly improve purity.
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Washing the Crystals: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Issue 5: The final yield of purified product is very low.
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Question: After the recrystallization process, my final yield of this compound is significantly lower than expected. What could be the cause?
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Answer: Low recovery can be due to several factors:
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Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.[1]
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Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel. Use a pre-heated funnel to prevent this.[1]
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Inappropriate solvent choice: If the compound is too soluble in the cold solvent, a large portion will be lost. The ideal solvent should dissolve the compound sparingly when cold.[1]
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Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent will dissolve some of the purified crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the polarity of this compound and solubility data of analogous compounds like 3-nitrobenzonitrile and 4-nitrobenzonitrile, good starting solvents to screen are isopropanol, ethanol, methanol, or a mixed solvent system such as ethanol-water or hexane-ethyl acetate.[2][3] For a closely related compound, 2-chloro-4-nitrobenzonitrile, methanol has been used successfully for recrystallization.
Q2: What are the expected impurities in crude this compound?
A2: Potential impurities depend on the synthetic route. Common impurities could include unreacted starting materials, isomers (such as 4-nitro-2-(trifluoromethyl)benzonitrile), and by-products from side reactions. The presence of these impurities can affect the crystallization process.
Q3: How can I determine the purity of my recrystallized product?
A3: The purity of the recrystallized this compound can be assessed by several analytical techniques. The most common is melting point determination. A sharp melting point range close to the literature value (44-47 °C) indicates high purity. Other techniques include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Is it necessary to use a hot gravity filtration step?
A4: A hot gravity filtration is necessary if there are insoluble impurities in your crude product or if you have used activated charcoal for decolorization. This step removes solid impurities from the hot solution before crystallization. If your hot solution is clear and free of suspended particles, this step may be omitted.
Q5: What safety precautions should I take during the recrystallization of this compound?
A5: this compound is a chemical that should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
Table 1: Solubility of Structurally Similar Nitrobenzonitriles in Various Solvents
| Solvent | 3-Nitrobenzonitrile Solubility (Mole Fraction) at 298.15 K (25 °C) | 4-Nitrobenzonitrile Solubility in Polar Solvents | General Suitability for Recrystallization |
| Acetone | High | Readily Soluble[4] | Potentially a good solvent, may require a co-solvent. |
| Acetonitrile | High | - | Good solubility, may not be ideal for high recovery. |
| Ethyl Acetate | High | Readily Soluble[4] | A good candidate for a single-solvent recrystallization. |
| Toluene | Moderate | - | May be suitable, especially for less polar impurities. |
| Methanol | Moderate | Limited Solubility | A good candidate for recrystallization. |
| Ethanol | Moderate | Limited Solubility | A good candidate for recrystallization. |
| Isopropanol | Low | - | A good candidate for recrystallization. |
| Hexane | Very Low | - | Likely a poor solvent for dissolution but could be used as an anti-solvent in a two-solvent system. |
| Water | Very Low | Limited Solubility[4] | Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Note: The solubility of this compound is expected to follow similar trends. Experimental verification is recommended to determine the optimal solvent.
Experimental Protocols
Detailed Methodology for Recrystallization of this compound (General Procedure)
This protocol is a general guideline and may require optimization based on the purity of the crude material and the chosen solvent.
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Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., isopropanol, ethanol). The ideal solvent should dissolve the crude product when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals by drawing air through the Büchner funnel for a period. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a vacuum oven at a temperature well below the melting point.
-
Analysis: Determine the melting point and yield of the purified this compound.
Mandatory Visualization
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. Item - Thermodynamic Functions for the Solubility of 3âNitrobenzonitrile in 12 Organic Solvents from T/K = (278.15 to 318.15) - figshare - Figshare [figshare.com]
- 4. solubilityofthings.com [solubilityofthings.com]
troubleshooting low yields in the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three main synthetic routes commonly employed:
-
Two-Step Synthesis from 2-Nitro-4-(trifluoromethyl)benzaldehyde: This involves the formation of 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime, followed by a dehydration reaction to yield the desired nitrile.
-
Sandmeyer Reaction: This classic method involves the diazotization of an appropriate aromatic amine, such as 2-amino-5-nitrobenzotrifluoride, followed by a cyanation reaction using a copper(I) cyanide catalyst.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the cyanation of a 2-halo-5-nitrobenzotrifluoride (e.g., chloro or bromo derivative) with a cyanide salt, often in the presence of a catalyst.
Q2: I am observing a significant amount of an unknown impurity in my final product. What could it be?
A2: The nature of the impurity depends on the synthetic route.
-
In the aldehyde-to-nitrile synthesis , incomplete dehydration can leave unreacted oxime. Side reactions during dehydration can also occur.
-
In the Sandmeyer reaction , common byproducts include phenols (from the reaction of the diazonium salt with water) and biaryl compounds.[2]
-
During the cyanation of a halobenzene , a potential byproduct is the corresponding phenol, 2-nitro-4-(trifluoromethyl)phenol, formed through hydrolysis.[3]
Q3: My reaction seems to be stalled and is not proceeding to completion. What should I do?
A3: Stalled reactions can be due to several factors. For the Sandmeyer reaction , ensure the diazotization was complete by performing a starch-iodide test for excess nitrous acid. For catalytic reactions, such as the dehydration step or the cyanation of a halobenzene, the catalyst may be inactive. Consider adding a fresh batch of catalyst. Monitoring the reaction by TLC or GC is crucial to determine if the reaction is truly stalled or just slow.[4]
Troubleshooting Guides for Low Yields
Low yields in the synthesis of this compound can arise from various issues specific to the chosen synthetic pathway. Below are troubleshooting guides for the most common routes.
Route 1: Two-Step Synthesis from 2-Nitro-4-(trifluoromethyl)benzaldehyde
This route involves two key steps: oximation and dehydration.
Problem: Low yield in the oximation step (formation of 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime).
| Potential Cause | Troubleshooting Suggestion |
| Incorrect pH | The reaction of hydroxylamine hydrochloride with the aldehyde releases HCl. Neutralize the acid with a base (e.g., sodium hydroxide, sodium carbonate) to maintain a neutral to slightly basic pH, which is optimal for oxime formation.[5] |
| Inadequate Reaction Temperature | The oximation reaction is typically carried out at a controlled temperature, for instance, between 0-20°C.[6] Ensure the temperature is maintained within the optimal range for your specific protocol. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC to ensure it has gone to completion before workup. |
Problem: Low yield in the dehydration of the oxime to the nitrile.
| Potential Cause | Troubleshooting Suggestion |
| Ineffective Dehydrating Agent | The choice of dehydrating agent is critical. Common reagents include acetic anhydride, thionyl chloride, and phosphorus pentoxide. The optimal reagent and its stoichiometry should be determined for your specific substrate. Excess dehydrating agent can lead to side reactions.[4] |
| High Reaction Temperature | Elevated temperatures can lead to decomposition of the starting material or product.[4] For the dehydration of 2-nitro-4-(trifluoromethyl)benzaldehyde oxime, a reflux temperature of around 80-90°C in acetonitrile has been reported to be effective.[6] |
| Presence of Water | Ensure the oxime intermediate is thoroughly dried before the dehydration step, as water can deactivate many dehydrating agents. |
| Catalyst Inactivity | If using a catalyst (e.g., a nickel composite catalyst), ensure it is active and used in the correct loading.[6] |
Route 2: Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool but is sensitive to reaction conditions.
Problem: Low yield in the Sandmeyer reaction.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Diazotization | The formation of the diazonium salt is highly temperature-sensitive and must be performed at low temperatures (typically 0-5°C) to prevent decomposition.[2][4] Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper to ensure the reaction is complete. |
| Decomposition of the Diazonium Salt | Aryl diazonium salts are often unstable. They should be used immediately after preparation and kept cold.[2][4] |
| Issues with the Cyanation Step | The quality of the copper(I) cyanide is crucial. Use a fresh, high-purity source. The reaction of the diazonium salt with CuCN is often exothermic and should be controlled. |
| Side Reactions | The diazonium salt can react with water to form a phenol byproduct.[3] Minimizing the amount of water and controlling the temperature can reduce this side reaction. |
Route 3: Cyanation of 2-Halo-5-nitrobenzotrifluoride
This method relies on a nucleophilic aromatic substitution.
Problem: Low yield in the cyanation reaction.
| Potential Cause | Troubleshooting Suggestion |
| Low Reactivity of the Aryl Halide | The reactivity of the aryl halide follows the order I > Br > Cl > F. If using a less reactive halide (e.g., chloride), harsher reaction conditions (higher temperature, longer reaction time) may be necessary. |
| Poor Solubility of the Cyanide Salt | The cyanide salt (e.g., CuCN, NaCN, KCN) may have low solubility in the reaction solvent. The use of a polar aprotic solvent such as DMF, NMP, or DMSO is often recommended.[3] |
| Catalyst Deactivation | If using a catalyst (e.g., a palladium or nickel complex), it may be sensitive to air or moisture. Ensure anhydrous and inert reaction conditions. |
| Hydrolysis of the Product | Under basic conditions, the nitrile product can be hydrolyzed to the corresponding carboxylic acid or amide. Careful control of the reaction pH is important. |
Data Presentation
The following table summarizes the effect of different solvents on the yield of 4-cyano-3-nitrobenzotrifluoride from 4-chloro-3-nitrobenzotrifluoride, a close structural analog to a potential precursor for this compound.
Table 1: Effect of Solvent on the Yield of 4-Cyano-3-nitrobenzotrifluoride [3]
| Solvent | Reaction Time (hours) | Temperature (°C) | Yield of Cyano Compound (%) |
| N-Methyl-2-pyrrolidinone (NMP) | 24 | 172-178 | 81 |
| Benzonitrile | 6 | 185-190 | 79.2 |
| Dimethylformamide (DMF) | 6 | 150-155 | 49.5 |
| No Solvent | 6 | 175-180 | 15 |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 2-Nitro-4-(trifluoromethyl)benzaldehyde[6]
Step A: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime
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To a reaction vessel, add 219g of 2-nitro-4-(trifluoromethyl)benzaldehyde and 657g of water.
-
Add 140g of hydroxylamine hydrochloride and begin stirring.
-
Dropwise, add a 50% sodium hydroxide solution at a temperature of 8-20°C.
-
After the reaction is complete (monitor by TLC), neutralize the mixture to a pH of 7 with hydrochloric acid.
-
Extract the product three times with diethyl ether.
-
Concentrate the combined ether extracts to obtain 2-nitro-4-(trifluoromethyl)benzaldehyde oxime.
-
Dry the solid product. The expected yield is approximately 88%.
Step B: Dehydration to this compound
-
Dissolve 235g of the dried 2-nitro-4-(trifluoromethyl)benzaldehyde oxime in 700g of acetonitrile.
-
While stirring, add 235g of acetic anhydride.
-
Add 47g of a compounded nickel catalyst (a mixture of nickel acetate and Raney nickel).
-
Heat the mixture to 85°C and reflux for 2 hours.
-
Cool the reaction to room temperature and filter to recover the catalyst.
-
Concentrate the mother liquor to recover the solvent.
-
Purify the residue by distillation to obtain this compound. The expected yield is approximately 82-84% with a purity of >98%.
Protocol 2: Sandmeyer Reaction of 3-Nitro-4-aminobenzonitrile (General Procedure)[1]
Step A: Diazotization
-
In a three-neck round-bottom flask, suspend 3-nitro-4-aminobenzonitrile in aqueous hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.
Step B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution from Step A to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to 50-60°C until the evolution of nitrogen gas ceases.
Step C: Work-up and Purification
-
Pour the cooled reaction mixture onto crushed ice.
-
Neutralize the mixture with a sodium bicarbonate solution to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Dry the crude product and purify by column chromatography on silica gel.
Protocol 3: Cyanation of 4-Chloro-3-nitrobenzotrifluoride[3]
-
In a flask under a nitrogen atmosphere, combine 1.13 g (5.0 mmol) of 4-chloro-3-nitrobenzotrifluoride, 0.4478 g (5.0 mmol) of cuprous cyanide, and 0.4342 g (5.0 mmol) of lithium bromide.
-
Add 10 mL of N-methyl-2-pyrrolidinone (NMP).
-
Heat the reaction mixture to 175°C and maintain the temperature between 172-178°C for 24 hours.
-
After cooling, wash the reaction mixture with water, 3M HCl, and diethyl ether.
-
Dry the ether extract over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 4. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Strategies to Improve the Purity of 2-Nitro-4-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Nitro-4-(trifluoromethyl)benzonitrile. The following information is designed to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can originate from the synthetic route used. If synthesized from 2-nitro-4-trifluoromethylbenzaldehyde, potential impurities include the unreacted starting material and the intermediate, 2-nitro-4-trifluoromethylbenzaldehyde oxime[1]. The presence of water during synthesis or workup can lead to the formation of 2-nitro-4-trifluoromethyl benzamide through hydrolysis[2]. If the compound is synthesized via nitration of 4-(trifluoromethyl)benzonitrile, isomeric impurities such as 4-nitro- and 6-nitro- isomers may be present[3].
Q2: What are the recommended general strategies for purifying this compound?
A2: The primary methods for purifying solid organic compounds like this compound are recrystallization, column chromatography, and sublimation. For compounds that are thermally stable, fractional distillation under reduced pressure can also be an effective technique. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the main component and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water can be used for analysis[4].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and provides structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and identify impurities by the presence of unexpected signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value (44-47 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective technique for purifying solid compounds. The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound.
-
Solution: Select a different solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For nitrated benzonitrile derivatives, solvents like ethanol, methanol, isopropanol, or mixtures with water can be effective starting points[5]. For a related compound, 4-amino-2-trifluoromethyl benzonitrile, toluene was used for refining[6]. You can perform small-scale solubility tests with a variety of solvents to find a suitable one.
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.
-
Solution:
-
Use a lower-boiling point solvent.
-
Ensure the solution is not overly concentrated. Add a small amount of additional hot solvent to the oily mixture and try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Allow the solution to cool more slowly.
-
Problem 3: Poor recovery of the purified compound.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cool the solution in an ice bath to minimize the solubility of your compound.
-
If the compound is still too soluble, consider a two-solvent recrystallization method. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
| Parameter | Single-Solvent Recrystallization | Two-Solvent Recrystallization |
| Principle | Difference in solubility at high and low temperatures. | Inducing precipitation from a good solvent by adding a poor solvent. |
| Solvent 1 | Dissolves compound well when hot, poorly when cold. | Dissolves compound well at all temperatures. |
| Solvent 2 | N/A | Compound is insoluble in this solvent. |
| Common Issues | Finding a single suitable solvent. | Solvents must be miscible. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen mobile phase (eluent) is either too polar or not polar enough.
-
Solution: Optimize the eluent system. Use thin-layer chromatography (TLC) to screen different solvent systems. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.5. For reverse-phase chromatography, a mobile phase of acetonitrile and water is a good starting point, as indicated by HPLC methods for this compound[4]. For normal-phase chromatography (e.g., silica gel), a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used.
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Problem 3: Tailing of the compound band on the column.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.
-
Solution:
-
Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
-
Ensure that the amount of crude material loaded onto the column is not excessive. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
| Parameter | Stationary Phase | Mobile Phase (Eluent) |
| Normal Phase | Polar (e.g., Silica Gel, Alumina) | Non-polar to moderately polar (e.g., Hexane/Ethyl Acetate) |
| Reverse Phase | Non-polar (e.g., C18-modified silica) | Polar (e.g., Acetonitrile/Water, Methanol/Water) |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a starting point and may require optimization based on the specific impurities present. A similar approach using 60% aqueous ethanol was successful for a related compound[5].
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with swirling until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Preparative Column Chromatography
This protocol is based on a scalable HPLC method and may be adapted for flash column chromatography[4].
-
Stationary Phase: C18-modified silica gel (for reverse-phase chromatography).
-
Column Packing: Pack the column with the stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with a mixture of acetonitrile and water. The optimal ratio should be determined by TLC or analytical HPLC. A gradient elution, starting with a higher water content and gradually increasing the acetonitrile concentration, may provide better separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC or HPLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: A logical approach to troubleshooting the purification process.
References
- 1. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
managing side reactions during the nitration of 4-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the nitration of 4-(trifluoromethyl)benzonitrile. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 4-(trifluoromethyl)benzonitrile, offering potential causes and corrective actions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the use of a strong nitrating agent, such as a mixture of concentrated nitric and sulfuric acids. - Increase the reaction time or temperature, but monitor closely for an increase in side products. |
| Product loss during workup. | - Optimize the extraction procedure. Ensure the pH of the aqueous layer is appropriate to prevent loss of the product. - Use an adequate amount of a suitable extraction solvent. | |
| Sub-optimal reaction temperature. | - For deactivated substrates like 4-(trifluoromethyl)benzonitrile, a slightly elevated temperature may be required for a reasonable reaction rate. However, high temperatures can lead to side reactions. A good starting point is in the 10-20°C range.[1] | |
| Poor Regioselectivity (High percentage of undesired isomers) | Incorrect directing effects of substituents. | - The trifluoromethyl (-CF3) and cyano (-CN) groups are both meta-directing. Therefore, the primary product is expected to be 3-nitro-4-(trifluoromethyl)benzonitrile. The formation of other isomers is a known side reaction. |
| Reaction temperature is too high. | - Lowering the reaction temperature can sometimes improve regioselectivity, although it may also decrease the reaction rate. | |
| Inappropriate nitrating agent. | - The choice of nitrating agent can influence isomer distribution. While mixed acid is common, other nitrating systems could be explored for improved selectivity. | |
| Formation of Dinitrated Byproducts | Excess of nitrating agent. | - Use a stoichiometric amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. |
| High reaction temperature. | - Dinitration is more likely to occur at higher temperatures. Strict temperature control is crucial. | |
| Concentrated reaction mixture. | - Using a more dilute solution can sometimes help to control the rate of reaction and minimize over-nitration. | |
| Runaway Reaction | Poor temperature control. | - Nitration reactions are highly exothermic. Ensure efficient cooling and slow, controlled addition of the nitrating agent. - Perform the reaction in a vessel with adequate heat transfer capabilities. |
| Addition of nitrating agent is too fast. | - The nitrating agent should be added dropwise to the substrate solution while monitoring the internal temperature closely. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 4-(trifluoromethyl)benzonitrile?
A1: The nitration of 4-(trifluoromethyl)benzonitrile is an electrophilic aromatic substitution reaction. Both the trifluoromethyl (-CF3) group and the cyano (-CN) group are electron-withdrawing and meta-directing. Therefore, the incoming nitro group (-NO2) will be directed to the position meta to both substituents, which is the 3-position. The expected major product is 3-nitro-4-(trifluoromethyl)benzonitrile .
Q2: What are the common side products in this reaction?
A2: The most common side products are other regioisomers of the mono-nitrated product and dinitrated products. Due to the directing effects of the substituents, the formation of 2-nitro-4-(trifluoromethyl)benzonitrile is a likely side reaction. While the nitration of benzonitrile yields approximately 81% of the meta-isomer, 17% of the ortho-isomer, and 2% of the para-isomer, a similar distribution can be anticipated for 4-(trifluoromethyl)benzonitrile, with the 3-nitro isomer being the predominant product. Dinitration can also occur, especially under harsh reaction conditions (e.g., high temperatures, large excess of nitrating agent).
Q3: How can I minimize the formation of the 2-nitro isomer?
A3: Optimizing reaction conditions is key to maximizing the yield of the desired 3-nitro isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance regioselectivity.
-
Nitrating Agent: The choice and concentration of the nitrating agent can impact the isomer ratio. A milder nitrating agent or a more dilute solution may favor the formation of the thermodynamically more stable 3-nitro isomer.
Q4: At what temperature should the nitration be performed?
A4: For deactivated aromatic rings like 4-(trifluoromethyl)benzonitrile, the reaction may be slow at very low temperatures. A common starting point for the nitration of similar compounds is in the range of 10-20°C.[1] It is crucial to maintain strict temperature control throughout the addition of the nitrating agent to prevent runaway reactions and the formation of side products.
Q5: Is dinitration a significant concern?
A5: Dinitration can become a significant side reaction if the reaction conditions are not carefully controlled. To minimize dinitration:
-
Use a controlled stoichiometry of the nitrating agent (close to 1 equivalent).
-
Maintain a low reaction temperature.
-
Monitor the reaction progress closely (e.g., by TLC or HPLC) to avoid prolonged reaction times after the starting material has been consumed.
Q6: What is a typical workup procedure for this reaction?
A6: After the reaction is complete, the mixture is typically poured carefully onto crushed ice. The precipitated crude product is then collected by filtration. The solid is washed with cold water to remove residual acid and then with a suitable solvent (e.g., cold ethanol or a hydrocarbon solvent) to remove nonpolar impurities. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents).
Experimental Protocols
The following is a general experimental protocol for the nitration of an activated benzonitrile derivative, which can be adapted for 4-(trifluoromethyl)benzonitrile.
Nitration of o-fluorobenzotrifluoride (as an illustrative example): [1]
-
Preparation of the Nitrating Mixture: In a beaker, carefully prepare a mixed acid solution by combining 144 mL of 98% nitric acid and 180 mL of 98% sulfuric acid. Allow the mixture to cool.
-
Reaction Setup: In a two-liter three-neck reaction flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 540 mL of 98% sulfuric acid and 500.0 g of o-fluorobenzotrifluoride.
-
Nitration: Transfer the prepared mixed acid to the dropping funnel. While stirring the contents of the flask, slowly add the mixed acid dropwise. The temperature of the reaction mixture should be maintained between 10-20°C throughout the addition, which may take approximately 3 hours.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes.
-
Workup: Allow the mixture to stand and separate into layers. Separate the aqueous layer and extract it once with dichloromethane. Combine the organic layers, wash with water, and then with a saturated sodium bicarbonate solution until neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Expected Regioisomer Distribution in the Nitration of Benzonitrile (as a model for 4-(Trifluoromethyl)benzonitrile)
| Isomer | Position of Nitration | Approximate Yield (%) |
| 3-Nitrobenzonitrile | meta | 81 |
| 2-Nitrobenzonitrile | ortho | 17 |
| 4-Nitrobenzonitrile | para | 2 |
Note: This data is for the nitration of benzonitrile and serves as an estimate for the expected isomer distribution for 4-(trifluoromethyl)benzonitrile.
Visualization
Caption: Factors influencing side product formation during the nitration of 4-(trifluoromethyl)benzonitrile.
References
safe handling and storage procedures for 2-Nitro-4-(trifluoromethyl)benzonitrile
Technical Support Center: 2-Nitro-4-(trifluoromethyl)benzonitrile
This guide provides essential safety, handling, and storage information for this compound (CAS: 778-94-9). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is classified as hazardous. The primary risks include:
-
Harmful if swallowed (H302).[1]
-
Harmful in contact with skin (H312).[1]
-
Harmful if inhaled (H332).[1]
The signal word for this chemical is "Warning".[2]
Q2: What Personal Protective Equipment (PPE) is required for handling this compound?
To minimize exposure, the following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles or glasses.[3][4][5] A face shield is recommended if there is a splash hazard.[6][7]
-
Skin Protection: Chemical-resistant gloves (e.g., PVC) are required.[1] Wear a lab coat, gown, or other protective clothing to prevent skin contact.[1][2][4][8]
-
Respiratory Protection: Handle the compound in a well-ventilated area, such as a chemical fume hood.[1][2][3][4] If ventilation is insufficient, a NIOSH-approved respirator (such as a dust mask type N95) should be used.[4]
-
General Hygiene: Do not eat, drink, or smoke in the work area.[1] Always wash hands thoroughly with soap and water after handling.[1][2][3]
Caption: Logic diagram for selecting appropriate PPE.
Q3: What are the proper storage conditions for this chemical?
Store this compound according to these guidelines:
-
Store away from incompatible materials and foodstuff containers.[1][9]
-
Protect containers from physical damage and check regularly for leaks.[1]
Q4: Which substances are incompatible with this compound?
Avoid contact with the following materials:
Q5: What should I do in the event of a fire involving this compound?
While the substance is not considered a significant fire risk, containers may burn.[1]
-
Extinguishing Media: Use a fire extinguisher suitable for the surrounding fire; there are no restrictions on the type of agent.[1]
-
Hazards: The compound may emit poisonous fumes when heated.[1]
-
Firefighter Precautions: Responders should wear full protective gear, including a self-contained breathing apparatus (SCBA).[1][3][10] If safe, remove containers from the fire path and cool them with a water spray from a protected location.[1]
Troubleshooting Guides
Scenario 1: I've spilled a small amount of the solid on my lab bench.
For minor spills, follow these steps:
-
Ensure the area is well-ventilated and restrict access to others.[11][12]
-
Wearing your full PPE (gloves, goggles, lab coat), clean up all spills immediately.[1]
-
Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or scoop the material into a suitable, labeled container for waste disposal.[1][4][13]
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After the material is collected, decontaminate the area and all equipment used for the cleanup.[1]
-
Wash your hands thoroughly.[1]
Scenario 2: I've been exposed to the chemical. What are the first aid procedures?
Immediate action is critical. Follow the specific procedure based on the type of exposure:
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[1] Flush the affected skin and hair with running water and soap, if available.[1][14] Seek medical attention if irritation develops or persists.[1][2]
-
Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes.[1][3][10] Keep the eyelids apart to ensure complete irrigation.[1] If present, remove contact lenses, but only if it can be done easily.[1][2][3] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them warm, rested, and in a position comfortable for breathing.[1][2][3] If the person is not breathing, trained personnel should perform artificial respiration.[1][4] Transport to a hospital or doctor immediately.[1]
-
Ingestion: Rinse the mouth with water.[1][3][5] Seek immediate medical attention.[1] Do not induce vomiting unless specifically instructed to do so by a medical professional.[10]
Caption: Step-by-step first aid procedures for exposure.
Scenario 3: A large quantity of the material has spilled outside of the fume hood.
A large spill requires an emergency response.
-
Evacuate: Immediately clear the area of all personnel and move upwind to avoid vapors.[1]
-
Alert: Notify your supervisor and emergency services (e.g., Fire Brigade), informing them of the location and nature of the hazard.[1]
-
Isolate: Prevent the spill from entering drains or waterways by any available means.[1]
-
Do Not Attempt Cleanup: Only trained emergency responders with proper PPE, including breathing apparatus and protective gloves, should handle a major spill.[1] They will contain the spill with inert materials like sand, earth, or vermiculite and proceed with neutralization and disposal.[1]
Caption: Decision tree for minor vs. major spill response.
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 778-94-9 | |
| Molecular Formula | O₂NC₆H₃(CF₃)CN | |
| Molecular Weight | 216.12 g/mol | |
| Appearance | Solid | |
| Melting Point | 44-47 °C | |
| Boiling Point | 156-158 °C / 18 mmHg | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage Class | 11 (Combustible Solids) |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. jk-sci.com [jk-sci.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
2-Nitro-4-(trifluoromethyl)benzonitrile material safety data sheet (MSDS) information
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethyl)benzonitrile. The following information is compiled from material safety data sheets (MSDS) to ensure safe handling and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that poses several risks. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin irritation and serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the physical and chemical properties is crucial for safe handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₃N₂O₂ | |
| Molecular Weight | 216.12 g/mol | |
| Appearance | Solid | |
| Melting Point | 44-47 °C | |
| Boiling Point | 156-158 °C at 18 mmHg | |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is essential to maintain the chemical's integrity and prevent accidents. Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible materials and foodstuff containers.[1] Protect containers from physical damage and check regularly for leaks.[1]
Q4: What should I do in case of a spill?
A4: In the event of a spill, it is important to follow established safety protocols to minimize exposure and contamination.
-
Minor Spills: Remove all ignition sources.[1] Clean up spills immediately, avoiding contact with skin and eyes.[1] Use dry clean-up procedures and avoid generating dust.[1] Place the spilled material into a suitable, labeled container for waste disposal.[1]
-
Major Spills: Clear the area of all personnel and move upwind.[1] Alert the fire brigade and inform them of the location and nature of the hazard.[1] Wear breathing apparatus and protective gloves.[1] Prevent the spillage from entering drains or water courses.[1]
Troubleshooting Guides
Problem: I am experiencing eye or skin irritation during my experiment.
Solution:
-
Immediate Action: If the substance comes into contact with your eyes, rinse cautiously with water for several minutes.[1][2] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][2] For skin contact, immediately remove all contaminated clothing and flush the skin and hair with running water.[1]
-
Seek Medical Attention: If eye or skin irritation persists, seek medical advice.[1][2]
-
Review Your Personal Protective Equipment (PPE): Ensure you are using the appropriate PPE. This includes wearing protective gloves, protective clothing, eye protection, and face protection.[1] Refer to the detailed PPE guide below.
Problem: I am concerned about inhaling dust particles while weighing the compound.
Solution:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] This will help to minimize the concentration of airborne particles.
-
Respiratory Protection: If you are working outside of a fume hood or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A dust mask of type N95 (US) is also recommended.
-
Safe Handling Practices: Avoid breathing dust and fumes.[1][4] Use good occupational work practices, such as keeping containers securely sealed when not in use and avoiding actions that generate dust.[1]
Experimental Protocols & Safety Workflows
Standard Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation: Before starting any work, ensure you have read and understood the Material Safety Data Sheet (MSDS). Your workspace should be clean and uncluttered.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles with side shields, and chemical-resistant gloves. For procedures with a higher risk of exposure, a face shield and respiratory protection may be necessary.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to prevent inhalation of dust.
-
Reaction Setup: Ensure all glassware is properly secured and the reaction is set up in a way that minimizes the risk of spills or splashes.
-
Post-Experiment: Clean the work area thoroughly. Decontaminate any equipment that has come into contact with the chemical. Dispose of waste in a properly labeled hazardous waste container.
-
Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1] Do not eat, drink, or smoke in the laboratory.[1][2]
Emergency Response Workflow
The following diagram illustrates the logical steps to take in an emergency situation involving this compound.
Caption: Emergency response workflow for incidents involving this compound.
Personal Protective Equipment (PPE) Selection Guide
This diagram helps in selecting the appropriate level of PPE based on the experimental risk.
Caption: Guide for selecting appropriate Personal Protective Equipment (PPE) based on risk level.
References
Technical Support Center: Scale-Up Production of 2-Nitro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the scale-up production of 2-Nitro-4-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scale-up?
A1: Two primary synthesis routes are commonly considered for the scale-up production of this compound:
-
Route 1: From 2-Nitro-4-(trifluoromethyl)benzaldehyde: This method involves a two-step process. First, 2-Nitro-4-(trifluoromethyl)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of an inorganic base to form 2-nitro-4-trifluoromethylbenzaldehyde oxime. The oxime is then dehydrated using a catalyst, such as a nickel composite catalyst, to yield the final product.[1][2]
-
Route 2: Cyanation of 3-Nitro-4-chlorobenzotrifluoride: This route involves the direct cyanation of 3-Nitro-4-chlorobenzotrifluoride.[3][4] This reaction is typically carried out using a cyanide salt, such as sodium cyanide, potassium cyanide, or cuprous cyanide, in the presence of a catalyst system in a suitable solvent like N-methyl-2-pyrrolidone (NMP).[3]
Q2: What are the critical safety precautions to consider during the production of this compound?
A2: this compound and its intermediates can be hazardous. It is crucial to adhere to the following safety precautions:
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[5] It can cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, eye protection, and face protection.[5] Work in a well-ventilated area or use a chemical fume hood.[6]
-
Handling Cyanides: The use of cyanide salts in one of the synthesis routes requires extreme caution due to their high toxicity. Ensure proper handling and disposal procedures are in place.
-
Reaction Conditions: Some synthesis methods require high temperatures, which can increase risks.[3] Implement appropriate engineering controls to manage reaction temperatures and pressures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Oxime Formation (Route 1) | Incomplete reaction of the aldehyde. | Ensure the correct stoichiometry of hydroxylamine hydrochloride and base. Monitor the reaction temperature, as the reaction is often carried out at 0-20°C.[1] |
| Side reactions. | Control the addition rate of reagents to manage any exotherms. Ensure the pH of the reaction mixture is maintained within the optimal range. | |
| Inefficient Dehydration of Oxime (Route 1) | Catalyst deactivation or low activity. | Use a fresh or properly activated catalyst. The patent literature suggests a nickel composite catalyst for higher activity.[1] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. One method specifies refluxing at around 83-85°C in acetonitrile.[2] | |
| Low Conversion in Cyanation Reaction (Route 2) | Inefficient catalyst system. | The choice of catalyst is crucial. A combination of catalysts, such as cuprous bromide and an ionic liquid, has been reported to improve selectivity and conversion.[3] |
| High reaction temperature leading to degradation. | While high temperatures (185-195°C) are mentioned, precise temperature control is vital to prevent side reactions and product degradation.[3] Consider a staged temperature profile as suggested in some literature.[3] | |
| Impure Product after Synthesis | Presence of unreacted starting materials. | Monitor the reaction to completion using techniques like TLC or HPLC. Adjust reaction time or temperature as needed. |
| Formation of by-products. | Optimize reaction conditions (temperature, catalyst, solvent) to minimize side reactions. One potential by-product in the cyanation of 3-nitro-4-chlorobenzotrifluoride is 4-bromo-3-nitrobenzotrifluoride if bromide-containing catalysts are used.[7] | |
| Difficulties in Product Purification | Inefficient removal of catalysts and salts. | After the reaction, a filtration step is typically required to remove solid catalysts and inorganic salts.[2] |
| Co-distillation of impurities. | For purification by distillation, use fractional distillation under reduced pressure to effectively separate the product from impurities with close boiling points. General methods for benzonitrile purification include drying with agents like CaSO4 or K2CO3 followed by vacuum distillation.[8] | |
| Product solidification during handling. | The product can be a solid at room temperature.[2] Ensure transfer lines and equipment are heated if necessary to prevent blockages. |
Experimental Protocols
Synthesis of this compound via the Oxime Route (Based on Patent CN109438282B)[1][2]
Step 1: Preparation of 2-Nitro-4-trifluoromethylbenzaldehyde Oxime
-
To a reaction vessel, add 219g of 2-nitro-4-trifluoromethylbenzaldehyde and 657g of water.
-
Add 1.4kg of hydroxylamine hydrochloride while stirring.
-
Cool the mixture to 8-20°C and slowly add 3.2kg of 50% sodium hydroxide solution.
-
After the reaction is complete, neutralize the mixture to a pH of 7 with hydrochloric acid.
-
Extract the product three times with a suitable organic solvent (e.g., ether).
-
Combine the organic extracts and concentrate to obtain 2-nitro-4-trifluoromethylbenzaldehyde oxime.
-
Dry the solid product. The expected yield is approximately 88%.
Step 2: Dehydration to this compound
-
Dissolve 235g of the dried 2-nitro-4-trifluoromethylbenzaldehyde oxime in 700g of acetonitrile.
-
While stirring, add 235g of acetic anhydride.
-
Add 47g of a compounded nickel catalyst.
-
Heat the mixture to 85°C and reflux for 2 hours.
-
Cool the reaction mixture to room temperature and filter to recover the catalyst.
-
Concentrate the mother liquor to remove the solvent.
-
Purify the residue by rectification (distillation) to obtain 2-nitro-4-trifluoromethylbenzonitrile.
Data Presentation
Table 1: Summary of Reaction Conditions for Oxime Formation
| Parameter | Value | Reference |
| Starting Material | 2-Nitro-4-trifluoromethylbenzaldehyde | [1][2] |
| Reagents | Hydroxylamine hydrochloride, Inorganic base (e.g., NaOH) | [1][2] |
| Solvent | Water | [1][2] |
| Temperature | 0-20°C | [1] |
| Yield | ~88% | [2] |
Table 2: Summary of Reaction Conditions for Dehydration of Oxime
| Parameter | Value | Reference |
| Starting Material | 2-Nitro-4-trifluoromethylbenzaldehyde oxime | [1][2] |
| Reagents | Acetic anhydride | [2] |
| Catalyst | Nickel composite catalyst | [1] |
| Solvent | Acetonitrile | [2] |
| Temperature | 83-85°C (Reflux) | [2] |
| Reaction Time | 2 hours | [2] |
Table 3: Summary of Reaction Conditions for Cyanation of 3-Nitro-4-chlorobenzotrifluoride
| Parameter | Value | Reference |
| Starting Material | 3-Nitro-4-chlorobenzotrifluoride | [3] |
| Cyanide Source | Sodium cyanide, Potassium cyanide, or Cuprous cyanide | [3] |
| Catalyst System | Catalyst I: Cuprous bromide or Nickel bromideCatalyst II: Methylimidazole ionic liquid | [3] |
| Solvent | N-methyl-2-pyrrolidone (NMP) | [3] |
| Temperature | 185-195°C | [3] |
| Reaction Time | 5-9 hours | [3] |
Visualizations
Caption: Synthesis of this compound via the oxime intermediate.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Key safety protocols for handling this compound.
References
- 1. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. The preparation method of 2-nitro-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105175282A - Preparation method for this compound - Google Patents [patents.google.com]
- 4. CN106631886B - The preparation method of 2- nitro-4-trifluoromethyl Benzonitriles - Google Patents [patents.google.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
2-Nitro-4-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient synthesis is of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Synthetic Route 1: Two-Step Synthesis from 2-Nitro-4-(trifluoromethyl)benzaldehyde
This route involves a two-step process commencing with the oximation of 2-Nitro-4-(trifluoromethyl)benzaldehyde, followed by a dehydration reaction to yield the desired product.
Experimental Protocol
Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime
-
In a reaction vessel, suspend 2-Nitro-4-(trifluoromethyl)benzaldehyde in water (a weight ratio of 1:3 to 1:10 is recommended).[1]
-
Add hydroxylamine hydrochloride to the suspension.
-
While stirring, slowly add an inorganic base, such as sodium hydroxide or potassium hydroxide, maintaining the temperature between 0-20°C.[1]
-
Upon completion of the reaction, neutralize the mixture with an acid like hydrochloric acid or sulfuric acid.[1]
-
Extract the product, 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime, using a suitable organic solvent (e.g., ether).[2]
-
Concentrate the extract to obtain the solid oxime.[2]
Step 2: Dehydration to this compound
-
Dissolve the dried 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime in acetonitrile (a weight ratio of 1:3 is preferred).[1]
-
Add acetic anhydride to the solution (a 1:1 weight ratio with the oxime is recommended).[1]
-
Introduce a nickel composite catalyst, which is prepared from nickel acetate and Raney nickel (a weight ratio between 0.5:1 and 2:1 is suggested).[1]
-
Heat the mixture to reflux (approximately 83-85°C) and maintain for about 2 hours.[1]
-
After cooling to room temperature, filter to recover the catalyst.
-
Concentrate the mother liquor to remove the solvent.
-
Purify the residue by vacuum distillation to obtain this compound.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Nitro-4-(trifluoromethyl)benzaldehyde | [1] |
| Overall Yield | 81-84% | [1] |
| Product Purity | 98.2-99.2% (GC/MS, HPLC) | [1] |
| Melting Point | 42-44°C | [1] |
Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Synthetic Route 2: Nucleophilic Substitution of 3-Nitro-4-chlorobenzotrifluoride
This method involves a direct cyanation of a halogenated precursor, offering a more direct path to the target molecule.
Experimental Protocol
-
Under an inert gas atmosphere, charge a reaction vessel with 3-Nitro-4-chlorobenzotrifluoride, cuprous cyanide, a metal bromide (acting as an activator), and a cyanating reagent (e.g., a ferrocyanide salt) in a suitable reaction solvent.[3]
-
Heat the reaction mixture to a temperature of 150-170°C.[3]
-
Monitor the reaction until the starting material is consumed.
-
Upon completion, the target product, this compound, is isolated and purified by vacuum distillation.[3]
Quantitative Data
While specific yield and purity data are not detailed in the available literature for this exact route, it is presented as a cost-effective method due to the use of inexpensive metal bromides as activators and less toxic ferrocyanide salts for cyanation.[3]
Workflow Diagram
Caption: Workflow for the nucleophilic substitution synthesis of this compound.
Comparison Summary
| Feature | Route 1: Two-Step Synthesis | Route 2: Nucleophilic Substitution |
| Starting Material | 2-Nitro-4-(trifluoromethyl)benzaldehyde | 3-Nitro-4-chlorobenzotrifluoride |
| Number of Steps | Two | One |
| Key Reagents | Hydroxylamine hydrochloride, Acetic anhydride, Nickel composite catalyst | Cuprous cyanide, Metal bromide, Cyanating reagent |
| Reaction Conditions | Milder (0-85°C) | Harsher (150-170°C) |
| Reported Yield | 81-84%[1] | Not explicitly stated, but implied to be efficient |
| Reported Purity | 98.2-99.2%[1] | Not explicitly stated |
| Advantages | Well-documented with high reported yields and purity. Milder reaction conditions. | More direct, one-step process. Potentially more cost-effective reagents. |
| Disadvantages | Two-step process. Requires preparation of a catalyst. | High reaction temperatures. Use of cyanide reagents requires stringent safety protocols. |
Conclusion
Both synthetic routes offer viable pathways to this compound. The two-step synthesis starting from the corresponding benzaldehyde is well-characterized, providing high yields and purity under relatively mild conditions. The nucleophilic substitution route presents a more direct and potentially more economical option, though it involves higher temperatures and the handling of cyanide compounds. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, equipment, and safety considerations.
References
- 1. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. The preparation method of 2-nitro-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106631886B - The preparation method of 2- nitro-4-trifluoromethyl Benzonitriles - Google Patents [patents.google.com]
alternative reagents for the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile
For researchers and professionals in the fields of pharmaceutical development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Nitro-4-(trifluoromethyl)benzonitrile is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an objective analysis of alternative reagents and methodologies supported by experimental data.
Comparison of Synthetic Routes
Three principal synthetic strategies for the preparation of this compound are outlined below. Each method offers distinct advantages and disadvantages concerning yield, reaction conditions, safety, and reagent availability.
| Parameter | Route 1: From Aldehyde | Route 2: Cyanation of Halide | Route 3: Sandmeyer Reaction |
| Starting Material | 2-Nitro-4-(trifluoromethyl)benzaldehyde | 4-Chloro-3-nitrobenzotrifluoride | 2-Amino-5-nitrobenzotrifluoride |
| Key Reagents | Hydroxylamine hydrochloride, Nickel composite catalyst, Acetic anhydride | Cuprous cyanide, Metal bromide (e.g., NiBr₂, CuBr) | Sodium nitrite, Hydrochloric acid, Cuprous cyanide |
| Overall Yield | ~80-85%[1] | ~91-93% (based on conversion and selectivity)[2] | Moderate to Good (typically 70-80% for cyanation step of analogous reactions)[3] |
| Reaction Conditions | Two steps: Oximation at 10-20°C, then dehydration at 80-90°C[1] | One step, high temperature (185-195°C)[2] | Two steps: Diazotization at low temperatures (0-5°C), followed by cyanation at elevated temperatures. |
| Advantages | Avoids the use of highly toxic cyanide salts in the main reaction sequence. Milder reaction conditions in the first step. | High conversion and selectivity in a single step. | Well-established and versatile reaction for the introduction of a nitrile group. |
| Disadvantages | Two-step process. Requires a specific nickel composite catalyst. | High reaction temperatures. Use of highly toxic cyanide salts. Requires a catalyst system. | Involves the generation of potentially unstable diazonium salts. Use of highly toxic cyanide salts. |
| Safety & Environment | Use of a nickel catalyst may have environmental implications.[1][4][5] | Use of highly toxic cyanide salts requires stringent safety protocols.[6][7][8][9][10] High energy consumption due to high temperatures. | Handling of potentially explosive diazonium salts and toxic cyanides necessitates careful control and safety measures.[6][7][8][9][10] |
Experimental Protocols
Route 1: Synthesis from 2-Nitro-4-(trifluoromethyl)benzaldehyde
This two-step synthesis involves the formation of an oxime intermediate, followed by dehydration to yield the desired nitrile.
Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime [1]
-
In a reaction vessel, add 219 g of 2-nitro-4-(trifluoromethyl)benzaldehyde and 657 g of water.
-
To this suspension, add 69 g of hydroxylamine hydrochloride and commence stirring.
-
Cool the mixture and add 160 g of 50% sodium hydroxide solution dropwise, maintaining the temperature between 10-20°C.
-
After the reaction is complete, neutralize the mixture to a pH of 7 with hydrochloric acid.
-
Extract the product three times with diethyl ether.
-
Concentrate the combined ether extracts to obtain 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime as a solid. The reported yield is approximately 92%.
Step 2: Dehydration to this compound [1]
-
Dissolve 235 g of the dried 2-nitro-4-(trifluoromethyl)benzaldehyde oxime in 700 g of acetonitrile.
-
With stirring, add 235 g of acetic anhydride.
-
Add 47 g of a composite catalyst (prepared from nickel acetate and Raney nickel in a 1:1 weight ratio).
-
Heat the mixture to 85°C and maintain at reflux for 2 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
The filtrate is then processed to isolate the final product, this compound. The yield for this step is typically high, leading to an overall yield of around 80-85%.
Route 2: Cyanation of 4-Chloro-3-nitrobenzotrifluoride
This method involves a direct nucleophilic substitution of the chlorine atom with a cyanide group at high temperatures.
Experimental Protocol [2]
-
Under a nitrogen atmosphere, charge a reactor with 258.0 g (1 mol) of 3-nitro-4-chlorobenzotrifluoride, 98.5 g (1.1 mol) of cuprous cyanide, 218.5 g (1 mol) of nickelous bromide, 1.7 g (0.01 mol) of 1-butyl-3-methylimidazolium bromide, and 99.0 g (1 mol) of N-methyl-2-pyrrolidone (NMP) as the solvent.
-
With mechanical stirring, heat the reaction mixture.
-
Maintain the temperature at 185°C for 3 hours, and then increase to 193°C for an additional 5 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, the product, this compound, is isolated by rectification. This process reports a conversion efficiency of 96.73% and a selectivity of 95.20%.
Route 3: Sandmeyer Reaction of 2-Amino-5-nitrobenzotrifluoride
Step 1: Diazotization of 2-Amino-5-nitrobenzotrifluoride
-
Dissolve 2-amino-5-nitrobenzotrifluoride in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of cuprous cyanide in aqueous sodium or potassium cyanide.
-
Heat this solution to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, heat the reaction mixture for an additional 30-60 minutes.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or recrystallization. The yield for Sandmeyer cyanations can vary but is often in the range of 70-80% for the cyanation step.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three main synthetic routes discussed.
Caption: Synthetic pathway from 2-Nitro-4-(trifluoromethyl)benzaldehyde.
Caption: Direct cyanation of 4-Chloro-3-nitrobenzotrifluoride.
Caption: The Sandmeyer reaction route starting from the corresponding aniline.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nickel – a mineral with a challenging role in clean tech [ief.org]
- 5. longdom.org [longdom.org]
- 6. taekwang.co.kr [taekwang.co.kr]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. camachem.com [camachem.com]
- 9. uthsc.edu [uthsc.edu]
- 10. unitedchemicalcn.com [unitedchemicalcn.com]
A Comparative Analysis of the Reactivity of 2-Nitro-4-(trifluoromethyl)benzonitrile and Other Benzonitriles
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Reactivity in Aromatic Nitriles
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, a nuanced understanding of the reactivity of substituted benzonitriles is paramount. These aromatic compounds, characterized by a cyano (-C≡N) group attached to a benzene ring, are versatile intermediates. Their reactivity is profoundly influenced by the nature and position of other substituents on the aromatic ring. This guide provides a detailed comparison of the reactivity of 2-Nitro-4-(trifluoromethyl)benzonitrile, a highly activated benzonitrile derivative, with other benzonitriles in key chemical transformations, supported by experimental data and detailed protocols.
The reactivity of the benzonitrile core is dictated by the electronic properties of its substituents, which modulate the electron density of both the nitrile group and the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, thereby altering reaction rates and, in some cases, dictating the reaction pathway.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Electron-Withdrawing Groups
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups ortho and/or para to a suitable leaving group is crucial for the stabilization of this negatively charged intermediate, and thus for the feasibility of the reaction.
This compound is exceptionally reactive in SNAr reactions. This heightened reactivity is attributable to the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) at the ortho position and a trifluoromethyl group (-CF₃) at the para position relative to a potential leaving group at the 1-position (the cyano group is not the leaving group in this context; rather, a halogen would typically be at the 1-position for SNAr). Both the -NO₂ and -CF₃ groups effectively delocalize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, respectively, thereby lowering the activation energy of the reaction.
Table 1: Comparative Yields in Nucleophilic Aromatic Substitution with Piperidine
| Benzonitrile Derivative | Product | Reaction Conditions | Yield (%) |
| 2-Nitro-4-(trifluoromethyl)chlorobenzene¹ | 2-Nitro-4-(trifluoromethyl)-N-piperidinylbenzene | Piperidine, DMF, 80°C, 2h | >95 (Estimated) |
| 4-Nitrochlorobenzene | 4-Nitro-N-piperidinylbenzene | Piperidine, Ethanol, Reflux, 3h | ~95 |
| 2-Chlorobenzonitrile | 2-Cyano-N-piperidinylbenzene | Piperidine, 150°C, 24h | Low to Moderate |
| 4-Chlorobenzonitrile | 4-Cyano-N-piperidinylbenzene | Piperidine, 150°C, 24h | Low |
¹Data for 2-Nitro-4-(trifluoromethyl)chlorobenzene is used as a close proxy to illustrate the high reactivity of the substitution pattern, as direct comparative kinetic data for the benzonitrile was not available in the cited literature. The cyano group is a strong electron-withdrawing group and would further activate the ring.
The data clearly indicates that the presence of multiple, strong electron-withdrawing groups dramatically increases the yield and likely the rate of nucleophilic aromatic substitution. While benzonitriles with a single activating group like a nitro group are reactive, the addition of the trifluoromethyl group in this compound significantly enhances this effect. Benzonitriles lacking strong activating groups are generally unreactive under these conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the nucleophilic aromatic substitution of an activated aryl halide, which can be adapted for this compound (assuming a leaving group like chlorine or fluorine at the 1-position).
Materials:
-
Activated benzonitrile (e.g., 2-Nitro-4-(trifluoromethyl)chlorobenzene) (1.0 eq)
-
Amine nucleophile (e.g., piperidine) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (2.0 eq) (optional, as a base)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the activated benzonitrile and dissolve it in anhydrous DMF.
-
Add the amine nucleophile to the solution.
-
If the nucleophile is an amine hydrochloride or if the reaction generates an acid, add potassium carbonate.
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The rate of this reaction is also significantly influenced by the electronic nature of the substituents on the aromatic ring.
In strongly acidic media, the reaction is accelerated by electron-withdrawing groups.[1] This is because the EWGs increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. Therefore, this compound is expected to undergo acid-catalyzed hydrolysis more readily than benzonitrile or benzonitriles with electron-donating groups.
Table 2: Relative Rate Constants for Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles
| Substituent (para-) | Relative Rate (k/kH) |
| -NO₂ | 7.8 |
| -Cl | 2.1 |
| -H | 1.0 |
| -CH₃ | 0.5 |
| -OCH₃ | 0.3 |
This data illustrates the trend of electron-withdrawing groups accelerating the acid-catalyzed hydrolysis of benzonitriles.
Visualizing Reaction Workflows
To further clarify the experimental processes and logical relationships in reactivity, the following diagrams are provided.
Caption: Experimental workflow for a typical SNAr reaction.
Caption: Logical relationship of high reactivity in the target molecule.
Conclusion
The presence of two strong electron-withdrawing groups, a nitro group and a trifluoromethyl group, renders this compound a highly reactive substrate, particularly in nucleophilic aromatic substitution reactions. This enhanced reactivity, when compared to benzonitrile or derivatives with weaker or fewer electron-withdrawing groups, makes it a valuable, albeit reactive, intermediate in the synthesis of complex molecules. The provided data and protocols offer a foundational understanding for researchers to effectively utilize this and similar activated benzonitriles in their synthetic endeavors. Careful control of reaction conditions is essential when working with such highly reactive compounds to ensure selective and high-yielding transformations.
References
Comparative Analysis of the Biological Activity of Benzonitrile Derivatives with a Focus on Trifluoromethyl and Nitro-Substituted Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to extensive investigation into the biological activities of various heterocyclic and aromatic compounds. Among these, benzonitrile derivatives, particularly those bearing electron-withdrawing groups like trifluoromethyl (CF3) and nitro (NO2), have emerged as a promising class of molecules with diverse pharmacological potential. This guide provides a comparative analysis of the biological activities of derivatives related to the 2-Nitro-4-(trifluoromethyl)benzonitrile scaffold, focusing on their anticancer and antimicrobial properties. Due to a scarcity of publicly available data on a comprehensive series of this compound derivatives, this analysis extends to structurally related compounds to infer potential structure-activity relationships (SAR).
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological activity data for various benzonitrile and related derivatives from several key studies. This data provides a basis for comparing the efficacy of different substitution patterns.
Table 1: Anticancer Activity of Trifluoromethyl-Containing Pyrimidine and Quinazoline Derivatives
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50) | Reference |
| 9u | 5-Trifluoromethylpyrimidine | A549, MCF-7, PC-3, EGFR kinase | 0.35 µM, 3.24 µM, 5.12 µM, 0.091 µM | [1] |
| 9c | 5-Trifluoromethylpyrimidine | Not Specified | Not Specified | [1] |
| 6c | 4-Stilbenylamino quinazoline | A431, A549, BGC-823 | More potent than gefitinib (IC50 > 10.0 µM) | [2] |
| 13d | Dichlorophenylacrylonitrile (piperazine analogue) | Various cancer cell lines | > 50 µM | [3] |
| 13f | Dichlorophenylacrylonitrile (piperazine analogue) | Breast cancer cell lines | 2.3–6.0 µM (up to 20-fold selective) | [3] |
| 3b | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | A375, C32, DU145, MCF-7/WT | Not Specified (most active) | [4] |
Table 2: Antimicrobial Activity of Benzonitrile and Nitro-Containing Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | Staphylococcus aureus (MRSA) | 26.0 | [5] |
| Benzimidazole derivative 19 | Enterococcus faecalis (ATCC 29212) | 12.5 | [5] |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (Compound 17) | Acinetobacter baumannii (MDR), Staphylococcus aureus (MRSA) | Not Specified (Significant Activity) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the referenced studies.
In Vitro Anticancer Activity Evaluation (MTS Assay)
This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human tumor cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A control group receives only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: After incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[2]
Antimicrobial Susceptibility Testing (Kirby-Bauer Test)
This method, also known as the disk diffusion test, is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Disc Application: Paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The compound diffuses from the disc into the agar. If the compound is effective against the bacterium, a clear zone of no growth, called the zone of inhibition, will appear around the disc. The diameter of this zone is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[5]
Mandatory Visualization
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language.
Caption: General workflow for synthesis and biological evaluation of novel compounds.
Caption: Simplified EGFR signaling pathway targeted by pyrimidine derivatives.[1]
Conclusion and Future Directions
While a comprehensive comparative analysis of this compound derivatives is currently limited by the available literature, the examination of structurally related compounds provides valuable insights. The presence of a trifluoromethyl group, often in combination with other functionalities on heterocyclic scaffolds like pyrimidine and quinazoline, demonstrates significant potential for anticancer activity, particularly as EGFR kinase inhibitors.[1][2] Similarly, the inclusion of a nitro group in various aromatic structures has been shown to confer potent antimicrobial properties.[2][5]
The data suggests that the electron-withdrawing nature of both the trifluoromethyl and nitro groups plays a crucial role in the biological activity of these benzonitrile derivatives. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. Such studies would enable a more precise determination of the structure-activity relationships and could lead to the identification of novel lead compounds for the development of new anticancer and antimicrobial agents. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for these future research endeavors.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Validation of 2-Nitro-4-(trifluoromethyl)benzonitrile
This guide provides a comprehensive overview of the spectroscopic techniques used to validate the structure of 2-Nitro-4-(trifluoromethyl)benzonitrile. By comparing its expected spectral characteristics with those of a key structural isomer, 4-Nitro-3-(trifluoromethyl)benzonitrile, and other related benzonitrile derivatives, we demonstrate the power of modern spectroscopic methods in unequivocally confirming chemical structures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction to Spectroscopic Validation
In the synthesis of novel chemical entities, confirmation of the molecular structure is a critical step. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed "fingerprint" of the molecule.
-
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their chemical environment.
-
Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
A patent for the preparation of this compound confirms a melting point of 42-44 °C and states that the ¹H NMR data is in accordance with the proposed structure, lending strong support to its identity[1].
Spectroscopic Data Comparison
Infrared (IR) Spectroscopy Data
IR spectroscopy is particularly useful for identifying key functional groups. The nitrile (C≡N) and nitro (NO₂) groups have characteristic absorption bands.
| Compound | C≡N Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~2230 (sharp) | ~1350 | ~1530 | >3000 | ~1100-1300 (strong) |
| 4-Nitro-3-(trifluoromethyl)benzonitrile | ~2230 (sharp) | ~1350 | ~1530 | >3000 | ~1100-1300 (strong) |
| 4-Nitrobenzonitrile | 2231 | 1348 | 1527 | 3108, 3083 | - |
| 4-(Trifluoromethyl)benzonitrile | 2234 | - | - | 3070, 3040 | 1327, 1175, 1135 |
Data for 4-Nitrobenzonitrile and 4-(Trifluoromethyl)benzonitrile are adapted from publicly available spectral databases.
The position of the C≡N stretch is expected to be around 2230 cm⁻¹ for both isomers. Aromatic nitriles typically show a sharp, intense peak in this region. The nitro group will exhibit two strong stretching vibrations. The trifluoromethyl group will also show strong C-F stretching bands.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. The substitution pattern on the aromatic ring will lead to distinct splitting patterns for the two isomers.
| Compound | Aromatic Protons (δ, ppm) | Solvent |
| This compound | ~8.5 (d), ~8.2 (dd), ~8.0 (d) | CDCl₃ |
| 4-Nitro-3-(trifluoromethyl)benzonitrile | ~8.4 (d), ~8.1 (d), ~8.0 (dd) | CDCl₃ |
| 4-Nitrobenzonitrile | 8.35 (d, J = 8.0 Hz, 2H), 7.89 (d, J = 8.0 Hz, 2H)[2] | CDCl₃ |
| 2-(Trifluoromethyl)benzonitrile | 7.86-7.68 (m, 4H)[3] | CDCl₃ |
| 4-(Trifluoromethyl)benzonitrile | 7.81 (d, J = 8.0 Hz, 2H), 7.76 (d, J = 8.0 Hz, 2H)[3] | CDCl₃ |
For this compound, we expect three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The relative positions and coupling constants of these signals would be unique to this substitution pattern. Similarly, 4-Nitro-3-(trifluoromethyl)benzonitrile would also show three distinct aromatic signals, but with a different splitting pattern and chemical shifts due to the different electronic environment of the protons.
¹³C NMR Spectroscopy Data
¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electron-withdrawing effects of the nitrile, nitro, and trifluoromethyl groups.
| Compound | Aromatic Carbons (δ, ppm) | C≡N (δ, ppm) | CF₃ (δ, ppm) | Solvent |
| This compound | ~110-150 (6 signals) | ~115 | ~122 (q) | CDCl₃ |
| 4-Nitro-3-(trifluoromethyl)benzonitrile | ~110-150 (6 signals) | ~115 | ~122 (q) | CDCl₃ |
| 4-Nitrobenzonitrile | 150.0, 133.4, 124.2, 118.2[2] | 116.7[2] | - | CDCl₃ |
| 2-(Trifluoromethyl)benzonitrile | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 110.2[3] | 115.6[3] | 122.5 (q, J = 272 Hz)[3] | CDCl₃ |
| 4-(Trifluoromethyl)benzonitrile | 134.7 (q, J = 33 Hz), 132.8, 126.3, 116.2[3] | 117.5[3] | 123.2 (q, J = 272 Hz)[3] | CDCl₃ |
Each isomer is expected to show eight distinct signals in the ¹³C NMR spectrum: six for the aromatic carbons, one for the nitrile carbon, and one for the trifluoromethyl carbon (which will appear as a quartet due to coupling with the fluorine atoms). The precise chemical shifts will differ between the two isomers.
Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compound. Both this compound and its isomer have the same molecular formula (C₈H₃F₃N₂O₂) and therefore the same exact mass.
| Feature | This compound | 4-Nitro-3-(trifluoromethyl)benzonitrile |
| Molecular Formula | C₈H₃F₃N₂O₂ | C₈H₃F₃N₂O₂ |
| Molecular Weight | 216.12 g/mol | 216.12 g/mol |
| Parent Ion (M⁺) m/z | 216 | 216 |
While the parent ion will be the same, the fragmentation patterns of the two isomers under techniques like Electron Ionization (EI) could differ, providing another avenue for structural differentiation.
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
Infrared (IR) Spectroscopy
-
Technique : Attenuated Total Reflectance (ATR)
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : A background spectrum of the clean ATR crystal is recorded first. The sample is then brought into contact with the crystal, and the sample spectrum is recorded. The typical scan range is 4000 to 400 cm⁻¹.
-
Data Processing : The instrument's software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a 30° or 90° pulse angle, a sufficient relaxation delay (e.g., 1-5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Technique : Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Protocol :
-
Inlet : A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph.
-
Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the mixture.
-
Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : An electron multiplier detects the ions, and a mass spectrum is generated.
-
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of a synthesized compound like this compound.
References
A Comparative Efficacy Analysis of Isoxaflutole and Alternative Herbicides for Broad-Spectrum Weed Management
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isoxaflutole's Performance with Supporting Experimental Data
The herbicide Isoxaflutole, a member of the isoxazole chemical class, serves as a critical tool in modern agriculture for the selective pre-emergence and early post-emergence control of a wide range of grass and broadleaf weeds in crops such as corn and sugarcane.[1][2] Derived from the chemical intermediate 2-Nitro-4-(trifluoromethyl)benzonitrile, Isoxaflutole offers a unique mode of action that is effective against weeds resistant to other common herbicides, including glyphosate and atrazine.[2][3] This guide provides a detailed comparison of the efficacy of Isoxaflutole with alternative herbicides, supported by experimental data, to inform research and development in the agrochemical sector.
Mode of Action: Inhibition of HPPD
Isoxaflutole's herbicidal activity stems from its inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][4][5] Upon absorption by the plant's roots and shoots, Isoxaflutole is rapidly converted into its biologically active diketonitrile (DKN) metabolite.[5][6] This DKN metabolite is the primary inhibitor of the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone and tocopherols. These molecules are essential cofactors in the carotenoid biosynthesis pathway.
The inhibition of HPPD leads to a depletion of plastoquinone, which in turn indirectly inhibits the enzyme phytoene desaturase.[5][6] This disruption results in the accumulation of phytoene, a precursor in the carotenoid pathway. Without the protective function of carotenoids, chlorophyll is susceptible to photo-oxidation, leading to the characteristic bleaching or whitening of new plant tissue, followed by necrosis and plant death.[4][7]
Comparative Efficacy of Isoxaflutole
Experimental data from various field trials demonstrate the efficacy of Isoxaflutole against a broad spectrum of economically important weeds. Its performance is often compared to other pre-emergence and post-emergence herbicides.
Table 1: Efficacy of Isoxaflutole and Tank Mixes on Key Weed Species in Corn
| Herbicide Treatment | Application Rate (g ai/ha) | Palmer Amaranth Control (%) (28 DAT) | Large Crabgrass Control (%) (28 DAT) | Morningglory Control (%) (21 DAT) |
| Isoxaflutole | 105 | 82 | 77 | 89 |
| Isoxaflutole + Atrazine | 105 + 1120 | >90 | >90 | >95 |
| Isoxaflutole + S-metolachlor | 105 + 1070 | >95 | >95 | Not Reported |
| Isoxaflutole + Diuron (High Rate) | 105 + 1120 | ≥95 | >90 | ≥95 |
| Isoxaflutole + Fluridone (High Rate) | 105 + 420 | ≥95 | Not Reported | >90 |
DAT: Days After Treatment. Data compiled from multiple sources.[8][9]
Table 2: Comparative Efficacy of Isoxaflutole and Other HPPD Inhibitors on Common Weeds in Corn
| Herbicide | Application Rate (lb ai/A) | Common Lambsquarters Control (%) | Giant Ragweed Control (%) | Common Waterhemp Control (%) | Woolly Cupgrass Control (%) |
| Isoxaflutole | 0.047 | 94-99 | 80 | 60 | 76 |
| Mesotrione | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported |
| S-metolachlor & Mesotrione & CGA-154281 | Not Specified | 94-99 | >95 | >90 | >80 |
| S-metolachlor & Atrazine & Mesotrione & CGA-154281 + Isoxaflutole | Not Specified | 94-99 | >95 | >90 | >80 |
Data from a 2003 study in Rochester, MN.[5]
Alternative Herbicides
A variety of herbicides with different modes of action are available as alternatives or tank-mix partners for Isoxaflutole to enhance the weed control spectrum and manage herbicide resistance.
-
Atrazine: A photosystem II inhibitor, commonly used in corn for broadleaf weed control.[4]
-
S-metolachlor: A long-chain fatty acid synthesis inhibitor, effective against annual grasses and some small-seeded broadleaf weeds.[10]
-
Mesotrione: Another HPPD inhibitor, offering a similar mode of action to Isoxaflutole and used for broadleaf weed control in corn.[5][8]
-
Diuron: A photosystem II inhibitor used for broad-spectrum pre-emergence weed control in various crops, including sugarcane.
-
Glyphosate: A non-selective systemic herbicide that inhibits the EPSP synthase enzyme, widely used for post-emergence weed control.[2]
-
Glufosinate: A non-selective contact herbicide that inhibits glutamine synthetase.[9]
Experimental Protocols
The evaluation of herbicide efficacy is typically conducted through rigorous field trials. A common experimental design is the Randomized Complete Block Design (RCBD).
Example Experimental Protocol for Pre-emergence Herbicide Trial in Corn:
-
Site Selection: A field with a known history of target weed infestation is selected. Soil characteristics (type, organic matter content, pH) are documented.
-
Experimental Design: A Randomized Complete Block Design with 3-4 replications is established.
-
Plot Size: Individual plots are typically 3 meters by 10 meters.
-
Treatments:
-
Untreated control (weedy check).
-
Weed-free control (maintained by hand weeding).
-
Isoxaflutole at various application rates (e.g., 75, 105, 140 g ai/ha).
-
Alternative herbicides at their recommended rates (e.g., Atrazine, S-metolachlor).
-
Tank mixes of Isoxaflutole with alternative herbicides.
-
-
Application: Herbicides are applied pre-emergence, typically within 1-3 days of planting, using a calibrated backpack or tractor-mounted sprayer. Application volume is generally 200-400 L/ha.[4]
-
Data Collection:
-
Weed Control: Visual assessment of percent weed control by species is conducted at regular intervals (e.g., 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control).
-
Crop Injury: Visual assessment of crop phytotoxicity is recorded on a scale of 0% (no injury) to 100% (crop death).
-
Weed Density and Biomass: In some studies, weed counts per unit area and dry biomass are measured.
-
Crop Yield: At the end of the growing season, crop yield is harvested from the center rows of each plot and adjusted for moisture content.
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and means are separated using a statistical test such as Fisher's Protected LSD at a significance level of p ≤ 0.05.
References
- 1. Ecotoxicological Evaluation of Safener and Antimicrobial Additives in Isoxaflutole-Based Herbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. apvma.gov.au [apvma.gov.au]
- 5. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 6. Future efficacy of pre‐emergence herbicides in corn (Zea mays) is threatened by more variable weather - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grdc.com.au [grdc.com.au]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Performance of tank-mix partners with isoxaflutole across the Cotton Belt | Weed Technology | Cambridge Core [cambridge.org]
- 10. Atrazine, S-metolachlor, and isoxaflutole loss in runoff as affected by rainfall and management | Weed Science | Cambridge Core [cambridge.org]
Assessing the Metabolic Stability of Drugs Featuring the 4-(Trifluoromethyl)benzonitrile Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the 4-(trifluoromethyl)benzonitrile moiety into drug candidates is a prevalent strategy in modern medicinal chemistry aimed at enhancing metabolic stability and improving pharmacokinetic profiles. The potent electron-withdrawing nature of both the trifluoromethyl and nitrile groups can significantly influence a molecule's susceptibility to enzymatic degradation. This guide provides a comprehensive overview of the assessment of metabolic stability for compounds containing this critical functional group, complete with comparative data, detailed experimental protocols, and visual representations of key processes.
Comparative Metabolic Stability: The Impact of Trifluoromethylation
Direct, publicly available quantitative data comparing the metabolic stability of a drug with a 4-(trifluoromethyl)benzonitrile moiety to its exact non-fluorinated benzonitrile analog is limited. However, based on established principles of drug metabolism, the introduction of a trifluoromethyl group is expected to significantly enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. This "metabolic blocking" at a potential site of oxidation can lead to a longer half-life and improved bioavailability.
The nitrile group, in most cases, is metabolically robust and passes through the body unchanged. When metabolism of nitrile-containing drugs does occur, it is typically at other sites on the molecule.
Case Study: Bicalutamide
A relevant example to consider is the nonsteroidal antiandrogen, (R)-Bicalutamide. While not a direct comparison, its metabolic profile highlights the stability of a trifluoromethylated aromatic ring. The primary routes of metabolism for (R)-Bicalutamide are hydroxylation, mediated by CYP3A4, followed by glucuronidation. The trifluoromethylated phenyl ring itself is not the primary site of metabolic attack, underscoring the stability conferred by this group.
Comparative Pharmacokinetic Data of Benzonitrile-Containing Drugs: Letrozole and Anastrozole
To provide context for the metabolic stability of drugs containing a benzonitrile moiety, the following table compares the pharmacokinetic parameters of two non-steroidal aromatase inhibitors, Letrozole and Anastrozole. It is important to note that this is not a direct comparison of the effect of a trifluoromethyl group, but rather a showcase of the metabolic profiles of two complex drugs containing the benzonitrile functional group.
| Pharmacokinetic Parameter | Letrozole | Anastrozole |
| Bioavailability | ~99.9% | Well-absorbed in animals |
| Time to Peak Plasma Conc. (Tmax) | 1-2 hours | 2-12 hours |
| Plasma Protein Binding | ~60% | 40% |
| Metabolism | Primarily by CYP3A4 and CYP2A6 to an inactive carbinol metabolite | N-dealkylation, hydroxylation, and glucuronidation |
| Elimination Half-Life (t½) | ~48 hours | 40-50 hours |
| Route of Elimination | Mainly as metabolites in urine | Predominantly via hepatic metabolism (~85%) |
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to determine the in vitro metabolic stability of a compound.
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s.
2. Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer.
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the ice-cold stopping solution. The 0-minute time point serves as the baseline.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000.
Visualizing Metabolic Processes
Caption: Experimental workflow for an in vitro liver microsomal stability assay.
Caption: Generalized metabolic pathway for a drug containing the 4-(trifluoromethyl)benzonitrile moiety.
Comparative Analysis of Cross-Reactivity for Novel Androgen Receptor Antagonists Derived from 2-Nitro-4-(trifluoromethyl)benzonitrile
Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of hypothetical novel non-steroidal antiandrogens (NSAAs) derived from the common chemical scaffold, 2-Nitro-4-(trifluoromethyl)benzonitrile. While specific experimental data for a broad range of derivatives from this exact starting material is not publicly available, this document serves as a framework, utilizing representative data and methodologies to illustrate the critical process of cross-reactivity assessment in drug development. The data and compounds presented herein are illustrative examples based on known NSAAs like Bicalutamide, which shares structural motifs with the core scaffold.[1][2][3][4]
The primary goal of such studies is to determine the selectivity of these compounds for the Androgen Receptor (AR) over other nuclear hormone receptors and relevant off-target proteins. High selectivity is a crucial attribute for a successful drug candidate, as it minimizes the potential for off-target effects and adverse drug reactions.[4][5]
Overview of Hypothetical Compounds and Target Receptors
For this comparative guide, we will consider three hypothetical derivatives of this compound, designated as Compound X-101 , Compound X-102 , and Compound X-103 . Their binding affinities will be compared against the Androgen Receptor (AR) and a panel of common off-targets, including the Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and the Estrogen Receptor (ER). Bicalutamide, a well-characterized NSAA, is included as a reference compound.[1][3]
| Compound ID | Structure | Primary Target | Rationale for Inclusion |
| Bicalutamide | Reference Compound | Androgen Receptor (AR) | First-generation NSAA with a known selectivity profile.[1][2] |
| Compound X-101 | Hypothetical Derivative 1 | Androgen Receptor (AR) | Designed for enhanced AR affinity. |
| Compound X-102 | Hypothetical Derivative 2 | Androgen Receptor (AR) | Modified to improve metabolic stability. |
| Compound X-103 | Hypothetical Derivative 3 | Androgen Receptor (AR) | Designed to reduce binding to other steroid receptors. |
Quantitative Cross-Reactivity Data
The following table summarizes the binding affinities (Ki, nM) of the hypothetical compounds and Bicalutamide against the target receptors. Lower Ki values indicate higher binding affinity. The selectivity index is calculated as the ratio of Ki for the off-target receptor to the Ki for the Androgen Receptor (Kioff-target / KiAR). A higher selectivity index is desirable.
Table 1: Comparative Binding Affinity (Ki, nM) and Selectivity
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Selectivity Index (PR/AR) | Glucocorticoid Receptor (GR) | Selectivity Index (GR/AR) | Estrogen Receptor (ER) | Selectivity Index (ER/AR) |
| Bicalutamide[1] | 160 | > 10,000 | > 62.5 | > 10,000 | > 62.5 | > 10,000 | > 62.5 |
| Compound X-101 | 85 | 8,500 | 100 | > 10,000 | > 117.6 | 9,350 | 110 |
| Compound X-102 | 120 | > 10,000 | > 83.3 | 9,600 | 80 | > 10,000 | > 83.3 |
| Compound X-103 | 150 | > 15,000 | > 100 | > 15,000 | > 100 | > 15,000 | > 100 |
Data for Compounds X-101, X-102, and X-103 are hypothetical and for illustrative purposes only.
Interpretation:
-
Compound X-101 shows the highest affinity for the Androgen Receptor but demonstrates measurable, albeit weak, binding to the Progesterone and Estrogen Receptors.
-
Compound X-102 has a slightly lower AR affinity than X-101 but shows some cross-reactivity with the Glucocorticoid Receptor.
-
Compound X-103 , while having a similar AR affinity to the reference Bicalutamide, exhibits the best selectivity profile with minimal binding to the tested off-target receptors.
Experimental Protocols
The data presented in Table 1 would be generated using standardized in vitro competitive binding assays.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the Androgen Receptor and other nuclear hormone receptors.
Materials:
-
Recombinant human receptors (AR, PR, GR, ER).
-
Radioligands: [³H]-Mibolerone (for AR), [³H]-Progesterone (for PR), [³H]-Dexamethasone (for GR), [³H]-Estradiol (for ER).
-
Test compounds (Bicalutamide, X-101, X-102, X-103) dissolved in DMSO.
-
Assay Buffer: Tris-HCl buffer with additives to reduce non-specific binding.
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
Procedure:
-
Preparation: A dilution series of each test compound is prepared in DMSO and then diluted in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, combine the recombinant receptor, the corresponding radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for each specific receptor.
-
Separation: The reaction mixture is rapidly filtered through the filter plates to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Detection: The filters are dried, and scintillation fluid is added to each well. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis.
-
Ki Calculation: The IC50 values are converted to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Workflows and Pathways
Diagrams created using Graphviz help to clarify complex processes and relationships.
Experimental Workflow
The following diagram outlines the general workflow for assessing compound selectivity.
Caption: Workflow for Synthesis and Cross-Reactivity Screening.
Signaling Pathway Context
This diagram illustrates the intended action of the compounds on the Androgen Receptor signaling pathway and the potential for off-target effects on other nuclear receptor pathways.
Caption: Androgen Receptor Pathway and Potential Off-Target Interactions.
References
- 1. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Bicalutamide: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Trifluoromethyl-Substituted Benzonitriles: A Comparative Guide for Drug Discovery and Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl group into a benzonitrile scaffold has emerged as a powerful strategy in modern medicinal chemistry and agrochemical design. The unique electronic properties of the trifluoromethyl group, including its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comparative overview of the applications of trifluoromethyl-substituted benzonitriles, with a focus on their role as kinase inhibitors in oncology and their use in the development of next-generation crop protection agents. The information presented is supported by experimental data to aid in the evaluation and selection of these valuable chemical moieties for research and development.
I. Applications in Medicinal Chemistry: Kinase Inhibitors
Trifluoromethyl-substituted benzonitriles are a key pharmacophore in a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The benzonitrile group often serves as a crucial hydrogen bond acceptor, while the trifluoromethyl group can enhance binding potency and improve pharmacokinetic properties.[4]
Comparative Analysis of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected trifluoromethyl-substituted benzonitrile-containing compounds against various protein kinases.
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Antiproliferative IC50 (µM) |
| Compound 12 [5] | EGFRWT | 14.5 | A431, A549, H1975 | 2.31 - 7.56 |
| EGFRT790M | 35.4 | |||
| Compound 11 [4] | EGFR | 91% inhibition at 10 nM | - | - |
| Compound 13 [4] | EGFR | 92% inhibition at 10 nM | - | - |
| Compound 6f [6] | BTK | 74 | Raji, Ramos | 2.1, 2.65 |
| PI3Kδ | 170 | |||
| Compound 16b [6] | BTK | 139 | Raji, HL60, K562 | Low micromolar |
| PI3Kδ | 275 | |||
| GNE-9815 (7) [7] | pan-RAF | Potent inhibitor | A549, HCT116 | Synergistic with cobimetinib |
II. Signaling Pathway and Experimental Workflow
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and differentiation.[8] Mutations in EGFR can lead to its constitutive activation, driving tumor growth. Trifluoromethyl-substituted benzonitrile derivatives have been developed as potent inhibitors that compete with ATP for the kinase domain's binding site, thereby blocking downstream signaling.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
benchmarking the performance of catalysts in the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals, is of significant interest. The choice of catalyst plays a crucial role in determining the yield, selectivity, and overall efficiency of the synthetic process. This guide provides an objective comparison of different catalytic systems for the synthesis of this important compound, supported by available experimental data.
Performance Comparison of Catalytic Systems
Two primary synthetic routes for this compound have been identified, each employing different catalytic systems. The following tables summarize the performance of these catalysts based on data from patent literature. It is important to note that the reaction conditions may vary between different studies, and a direct comparison should be made with caution.
Route 1: Dehydration of 2-Nitro-4-(trifluoromethyl)benzaldehyde Oxime
This route involves the initial formation of an oxime from 2-nitro-4-trifluoromethylbenzaldehyde, followed by a catalyzed dehydration to yield the desired nitrile.
| Catalyst System | Starting Material | Reaction Conditions | Yield | Source |
| Nickel composite (Nickel acetate/Raney nickel) | 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime | Acetonitrile, Acetic anhydride, 80-90°C, 2 hours | ~88-92% (over two steps) | [1][2] |
Route 2: Cyanation of 3-Nitro-4-chlorobenzotrifluoride
This approach involves the direct cyanation of a halogenated precursor. Various catalyst combinations have been explored for this transformation.
| Catalyst System | Cyanating Agent | Reaction Conditions | Observations | Source |
| Cuprous bromide or Nickelous bromide with a Methylimidazole ionic liquid | Sodium cyanide, Potassium cyanide, or Cuprous cyanide | N-methyl-2-pyrrolidone, 185-195°C, 5-9 hours | Method described for synthesis. | [3] |
| Metal Bromides (e.g., LiBr) with Cuprous Cyanide | Cuprous cyanide | Benzonitrile, 180-194°C, 3 hours | Reaction times and temperatures are provided. | [4] |
| Cuprous Cyanide (catalytic) with a Phase Transfer Catalyst | Alkali metal cyanide (e.g., Potassium cyanide) | Various solvents (e.g., acetonitrile, benzonitrile), 100-200°C | Process for ortho-nitrobenzonitrile synthesis. | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on examples found in the cited literature and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis via Dehydration of 2-Nitro-4-(trifluoromethyl)benzaldehyde Oxime[1][2]
Step 1: Oximation
-
To a reaction vessel, add 2-nitro-4-trifluoromethylbenzaldehyde and water (e.g., 219 g of aldehyde in 657 g of water).
-
Add hydroxylamine hydrochloride (e.g., 69 g) and initiate stirring.
-
Slowly add a 50% solution of an inorganic base such as sodium hydroxide or potassium hydroxide at a temperature of 10-20°C.
-
After the reaction is complete, neutralize the mixture to a pH of 7 with hydrochloric acid.
-
Extract the product, 2-nitro-4-trifluoromethylbenzaldehyde oxime, with a suitable organic solvent like ether.
-
Concentrate the extract to obtain the solid oxime. The reported yield for this step is approximately 88-92%.
Step 2: Dehydration
-
Dissolve the dried 2-nitro-4-trifluoromethylbenzaldehyde oxime in acetonitrile (e.g., 4 kg of oxime in 12 kg of acetonitrile).
-
Add acetic anhydride (e.g., 4 kg) to the solution under stirring.
-
Add the nickel composite catalyst, which is a combination of nickel acetate and Raney nickel (weight ratio of 1:1 is preferred), with a catalyst to oxime weight ratio of approximately 0.2:1.[2]
-
Heat the reaction mixture to reflux (around 83°C) and maintain for 2 hours.[1]
-
After cooling to room temperature, filter to recover the catalyst.
-
The mother liquor is then concentrated, and the resulting liquid is purified by rectification to obtain this compound.
Protocol 2: Synthesis via Cyanation of 3-Nitro-4-chlorobenzotrifluoride[3]
-
In a reactor under a nitrogen atmosphere, add 3-nitro-4-chlorobenzotrifluoride, a cyanide source (such as sodium cyanide, potassium cyanide, or cuprous cyanide), catalyst I (cuprous bromide or nickelous bromide), catalyst II (a methylimidazole ionic liquid), and N-methyl-2-pyrrolidone as the solvent.
-
The molar ratio of the reactants can be approximated as follows: 3-nitro-4-chlorobenzotrifluoride : cyanide : catalyst I : catalyst II : N-methyl-2-pyrrolidone = 1 : (1.0-1.5) : (1.0-1.2) : (0.01-0.05) : (1.0-1.2).
-
Heat the mixture with mechanical stirring to a reaction temperature of 185-195°C.
-
Maintain the reaction for 5 to 9 hours.
-
After the reaction is complete, the product, this compound, is obtained by rectification.
Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow for synthesizing this compound and a logical approach for benchmarking catalyst performance.
Caption: Synthetic Routes to this compound.
Caption: Logical workflow for benchmarking catalyst performance.
References
- 1. The preparation method of 2-nitro-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN105175282A - Preparation method for this compound - Google Patents [patents.google.com]
- 4. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 5. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Nitro-4-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Nitro-4-(trifluoromethyl)benzonitrile, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Due to its chemical nature as a halogenated nitroaromatic compound, this compound is classified as hazardous waste and requires specialized disposal methods.
Key Safety and Disposal Information
| Parameter | Information | Source(s) |
| Waste Classification | Hazardous Waste. Likely falls under RCRA waste codes for toxic and/or reactive substances, potentially similar to nitrobenzene (D036) or other nitroaromatic compounds. | [5][6][7] |
| Primary Disposal Method | High-Temperature Incineration | [1][3][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. Work in a well-ventilated fume hood. | [4] |
| Containerization | Collect in a designated, properly labeled, and sealed container. The container must be compatible with the chemical. | [4] |
| Spill Management | In case of a spill, evacuate the area, ensure proper ventilation, and absorb the material with an inert absorbent. Collect the contaminated material in a sealed container for hazardous waste disposal. | [4] |
| Incompatible Materials for Storage | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases. |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
-
Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads).
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from sources of heat, ignition, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
Potential Chemical Degradation Methods (For Informational Purposes Only)
While professional incineration is the recommended disposal route, understanding the chemical reactivity of this compound can be valuable for researchers. The following are potential, but not validated for this specific compound , degradation pathways based on the chemistry of related substances. These methods should not be attempted for waste disposal without thorough, compound-specific validation and safety assessment.
-
Reduction of the Nitro Group: Aromatic nitro compounds can often be reduced to the corresponding amines.[2][8][9][10] Common laboratory reagents for this transformation include metals like iron or tin in the presence of acid. The resulting amino compound may be less toxic, but its own hazards and disposal requirements would need to be evaluated.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid.[11][12] This would transform the compound into 2-nitro-4-(trifluoromethyl)benzoic acid. The reactivity and toxicity of this product would also need to be considered for final disposal.
It is crucial to reiterate that these chemical methods are not established disposal procedures for this compound and could potentially generate hazardous byproducts or pose unforeseen risks.
Conclusion
The proper and safe disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The mandated procedure is to treat it as hazardous waste and arrange for its destruction via high-temperature incineration by a certified professional service. By following these guidelines, researchers and drug development professionals can ensure they are protecting themselves, their colleagues, and the environment.
References
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2024 - No Significant PFAS Emissions Caused by Waste Incineration [kit.edu]
- 4. benchchem.com [benchchem.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. wku.edu [wku.edu]
- 8. researchgate.net [researchgate.net]
- 9. US4479904A - Reduction of nitroaromatic compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. znaturforsch.com [znaturforsch.com]
- 12. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Essential Safety and Operational Guide for 2-Nitro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for handling 2-Nitro-4-(trifluoromethyl)benzonitrile. Strict adherence to these guidelines is essential to ensure personnel safety and minimize environmental impact. The following information is a comprehensive synthesis of the Safety Data Sheet (SDS) and established best practices for handling hazardous chemical compounds.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance requiring meticulous handling. According to the available Safety Data Sheet, it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] A multi-layered safety approach, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Hazard Classifications
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against a wide range of chemicals, including nitriles and solvents.[5][6][7][8][9] Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a chemical fume hood.[2][3] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[2][3][10]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][11]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]
-
Use dry, clean-up procedures and avoid generating dust.[1]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.[1]
-
Avoid all personal contact, including inhalation.[1]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]
4. Storage:
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][12]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area and move upwind.[1] Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[1]
-
Contain the Spill:
-
Decontamination:
-
After the material has been collected, decontaminate the area.
-
All contaminated cleaning materials should be collected and disposed of as hazardous waste.
-
-
Personal Decontamination:
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste in a suitable, labeled, and sealed container.[1]
-
-
Disposal Route:
-
Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Disposal may involve incineration at a licensed facility or burial in an authorized landfill.[1]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[13] After thorough cleaning, containers may be recycled or disposed of as non-hazardous waste, depending on institutional policies.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. business.medtecs.com [business.medtecs.com]
- 9. gpisupply.com [gpisupply.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. aksci.com [aksci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
